molecular formula C5H6BrN3O2 B2590549 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1795275-25-0

2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2590549
CAS No.: 1795275-25-0
M. Wt: 220.026
InChI Key: RWNNQUUYBYDIHO-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid ( 1795275-25-0) is a high-purity brominated triazole derivative offered for life science and chemical research. This compound features a 1,2,4-triazole ring system, a scaffold recognized for its significant potential in medicinal chemistry and agrochemical development . The molecular structure is characterized by the formula C5H6BrN3O2 and a molecular weight of 220.03 g/mol . The 1,2,4-triazole core is a privileged structure in drug discovery, known to confer a range of biological activities. Scientific literature indicates that compounds containing this moiety can exhibit antifungal, anticancer, and antiviral properties, making them valuable scaffolds for developing new therapeutic agents . The presence of the bromine atom at the 3-position of the triazole ring also offers a reactive site for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNNQUUYBYDIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid Molecular Formula: C₅H₆BrN₃O₂ Core Application: This compound serves as a critical bifunctional scaffold in medicinal chemistry. The carboxylic acid moiety allows for amide coupling (e.g., in peptidomimetics or fragment-based drug discovery), while the 3-bromo position on the triazole ring acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

Synthesis Strategy: The most robust and scalable route involves the regioselective


-alkylation of commercially available 3-bromo-1,2,4-triazole with an 

-halo ester, followed by ester hydrolysis. This "Buy-in" strategy is preferred over "Build-up" (cyclization) approaches due to the commercial availability of the halogenated triazole core and milder reaction conditions.

Retrosynthetic Analysis & Regioselectivity

The synthesis hinges on the formation of the


 bond. A critical challenge in 1,2,4-triazole chemistry is controlling regioselectivity during alkylation.[1]

The 3-bromo-1,2,4-triazole scaffold exists in a tautomeric equilibrium. Deprotonation yields an ambident anion that can react at


, 

, or

.
  • Path A (

    
    -Alkylation):  Yields the desired 3-bromo isomer. This is generally favored sterically and electronically under mild basic conditions.
    
  • Path B (

    
    -Alkylation):  Yields the 5-bromo isomer (renumbered according to IUPAC rules). This is a common impurity (10–20%).
    
  • Path C (

    
    -Alkylation):  Rare with simple alkyl halides but possible under specific catalytic conditions.
    
Pathway Visualization

Retrosynthesis Target Target: This compound Precursor1 Precursor A: 3-Bromo-1H-1,2,4-triazole Target->Precursor1 Disconnection (N-C bond) Precursor2 Precursor B: Ethyl 2-bromopropionate Target->Precursor2 Alkylation Isomer Impurity: (5-bromo isomer via N2 attack) Precursor1->Isomer Tautomeric Shift

Figure 1: Retrosynthetic disconnection showing the primary precursors and the potential regiochemical impurity.

Experimental Protocol

Phase 1: Regioselective Alkylation

Objective: Synthesize ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. Rationale: Using the ethyl ester (rather than the free acid) prevents zwitterion formation and improves solubility in organic solvents, enhancing reaction kinetics and yield.

Reagents:

  • 3-Bromo-1,2,4-triazole (1.0 equiv)

  • Ethyl 2-bromopropionate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 3-bromo-1,2,4-triazole (10 mmol) and anhydrous

    
     (20 mmol) in dry Acetonitrile (30 mL).
    
    • Note: Acetonitrile is preferred over DMF for easier workup, though DMF increases reaction rate if the substrate is sluggish.

  • Addition: Cool the mixture to 0°C. Add Ethyl 2-bromopropionate (11 mmol) dropwise over 10 minutes.

    • Causality: Cooling minimizes exotherms and suppresses initial formation of the kinetically favored but thermodynamically less stable

      
       isomer (though 
      
      
      
      is generally both kinetic and thermodynamic product here).
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Checkpoint: The desired

      
      -isomer typically runs lower (more polar) than the 
      
      
      
      -isomer on silica, but this varies by solvent system.
  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Critical): The crude residue will contain a mixture of

    
     (major) and 
    
    
    
    (minor) isomers.
    • Purify via Flash Column Chromatography using a gradient of Hexane/Ethyl Acetate (starting 90:10

      
       60:40).
      
    • Validation: Confirm the isomer identity via NOESY NMR (interaction between the methine proton of the propanoate and the triazole C5-H proton confirms

      
       substitution).
      
Phase 2: Ester Hydrolysis

Objective: Convert the ester to the free carboxylic acid.

Reagents:

  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O) (2.5 equiv)
  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified ethyl ester (from Phase 1) in THF (10 mL per gram).

  • Saponification: Add a solution of LiOH in water. Stir at room temperature for 2–4 hours.

    • Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause debromination or ring opening.

  • Acidification: Cool the reaction to 0°C. Carefully acidify to pH ~2–3 using 1M HCl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Final Polish: Recrystallize from Ethanol/Hexane if necessary to remove trace impurities.

Data Summary & Process Logic

Reaction Workflow

Workflow Start Start: 3-Br-Triazole Alkylation Step 1: Alkylation (K2CO3, MeCN, 2-Br-Ester) Start->Alkylation Separation Step 2: Separation (Flash Column) Alkylation->Separation Crude Mix Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Separation->Hydrolysis Pure N1-Ester Product Final Product: Carboxylic Acid Hydrolysis->Product

Figure 2: Integrated process flow from starting material to isolated acid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation or moisture in solvent.Use anhydrous MeCN/DMF; add catalytic KI (Finkelstein condition) to accelerate alkylation.
High N2 Isomer Reaction temperature too high or base too strong.Lower temperature to 0°C initially; switch base to

if using NaH.
Debromination Hydrogenolysis during workup or harsh basic conditions.Avoid Pd contamination; use LiOH instead of NaOH; keep temperature <40°C during hydrolysis.
Inseparable Isomers Similar polarity of N1/N2 esters.Switch solvent system to DCM/MeOH or Toluene/Acetone for chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6):

    • Triazole C5-H: Singlet around

      
       8.5 – 9.0 ppm. (The N2 isomer typically shifts this proton upfield).
      
    • Methine (CH): Quartet/Multiplet around

      
       5.0 – 5.5 ppm (alpha to N and COOH).
      
    • Methyl (CH3): Doublet around

      
       1.6 – 1.8 ppm.
      
  • 13C NMR:

    • Carbonyl: ~170 ppm.

    • C-Br: ~125-130 ppm.

    • C-H (Triazole): ~145-150 ppm.[2]

  • Mass Spectrometry:

    • Observe [M+H]+ and [M+H+2]+ (1:1 ratio) confirming the presence of one Bromine atom.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[2][3]

    • Source: Chemistry Central Journal (2016).[3]

    • URL:[Link]

  • General Synthesis of Triazole Acids

    • Title: Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions.
    • Source: Organic Process Research & Development (via Amazon S3 PDF).
    • URL:[Link]

  • Triazole Scaffolds in Drug Discovery

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Pharmacology (2022).
    • URL:[Link]

  • Separation of Isomers

    • Title: Separation of alkyl
    • Source: Chemistry Stack Exchange (Grounding for practical separ
    • URL:[Link]

Sources

Spectroscopic Characterization of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the expected spectroscopic data for the novel heterocyclic compound, 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, has been developed to support research and development in medicinal chemistry and drug discovery. This document provides an in-depth analysis of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule, offering a predictive framework for its characterization.

The synthesis and study of novel triazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis, enabling unequivocal structure elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Key Features

This compound possesses a unique combination of a chiral center at the propanoic acid moiety, an aromatic and heteroatom-rich 1,2,4-triazole ring, and a bromine substituent. These features will give rise to a distinct set of signals in various spectroscopic analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the triazole ring, the bromine atom, and the carboxylic acid group.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Rationale
COOH10.0 - 13.0Broad SingletN/AThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2]
Triazole-H8.0 - 8.5SingletN/AThe proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift.
CH4.5 - 5.0Quartet~7This methine proton is adjacent to the chiral center and coupled to the three protons of the methyl group. Its proximity to the electron-withdrawing triazole ring causes a significant downfield shift.
CH₃1.8 - 2.2Doublet~7The methyl protons are coupled to the methine proton, resulting in a doublet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shift of the exchangeable COOH proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Rationale
C=O170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[3][4]
C-Br (Triazole)140 - 150The carbon atom in the triazole ring bonded to the electronegative bromine atom will be significantly deshielded.
C-H (Triazole)145 - 155The other carbon atom in the triazole ring will also be in an electron-deficient environment, resulting in a downfield shift.
CH50 - 60The methine carbon is attached to the nitrogen of the triazole ring and the carboxylic acid group, leading to a downfield shift.
CH₃15 - 25The methyl carbon is in a typical aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.6 mL of a deuterated solvent is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Use a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the solvent peaks.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data:

IonExpected m/zRationale
[M+H]⁺220/222The molecular ion peak with a proton adduct will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[5]
[M-COOH]⁺175/177Loss of the carboxylic acid group is a common fragmentation pathway. The isotopic pattern for bromine will be retained.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it is likely to produce the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution for bromine should be clearly visible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Infrared (IR) Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
O-H (Carboxylic Acid)2500 - 3300BroadThe O-H stretch of a carboxylic acid is typically a very broad band due to strong hydrogen bonding.[2][6][7]
C=O (Carboxylic Acid)1700 - 1730StrongThe carbonyl stretch is a characteristic and strong absorption.[2][6]
C=N (Triazole)1500 - 1600MediumStretching vibrations of the triazole ring.[1]
C-N (Triazole)1300 - 1400MediumStretching vibrations within the triazole ring.[1]
C-Br500 - 600Medium-WeakThe carbon-bromine stretching frequency appears in the fingerprint region.

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.[8]

Visualizing Molecular Connectivity and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Molecular structure of this compound.

¹H-¹³C HMBC Correlations cluster_h ¹H NMR cluster_c ¹³C NMR H_COOH COOH (10-13 ppm) C_CO C=O (170-180 ppm) H_COOH->C_CO C_CH CH (50-60 ppm) H_COOH->C_CH H_triazole Triazole-H (8.0-8.5 ppm) C_CBr C-Br (140-150 ppm) H_triazole->C_CBr C_CH_triazole C-H (triazole) (145-155 ppm) H_triazole->C_CH_triazole H_CH CH (4.5-5.0 ppm) H_CH->C_CO H_CH->C_CH_triazole C_CH3 CH₃ (15-25 ppm) H_CH->C_CH3 H_CH3 CH₃ (1.8-2.2 ppm) H_CH3->C_CH

Caption: Predicted ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) for key protons and carbons.

References

  • PubMed. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[9][10]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. [Link]

  • ResearchGate. One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. [Link]

  • Jahan, B., et al. (2015). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of Spectroscopy, 2015, 1-5.
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Doc Brown's Chemistry. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NIST WebBook. Propanoic acid, 2-bromo-, ethyl ester. [Link]

  • NIST WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • PubChemLite. 3-(3-bromo-1h-1,2,4-triazol-1-yl)propanoic acid. [Link]

  • PubChem. 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. [Link]

  • ResearchGate. Infrared spectral studies of propanoic acid in various solvents. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

  • NIST WebBook. Propanoic acid, 2-oxo-. [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • PubChem. 1-Bromo-3-(1,2,4-triazol-1-yl)propan-2-ol. [Link]

  • University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

  • NIST WebBook. Propanoic acid, 2,3-dibromo-. [Link]

  • SpectraBase. Ethyl 3-bromopropionate - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Triazole Scaffolds: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable chemical stability, synthetic accessibility, and capacity to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] This technical guide provides an in-depth exploration of the key and emerging therapeutic targets of triazole compounds, delving into their mechanisms of action across a spectrum of diseases. We will dissect the established roles of triazoles in antifungal and anticancer therapies, and explore their burgeoning potential in the treatment of neurodegenerative and inflammatory disorders. This guide is designed to be a practical resource, offering not only a comprehensive overview of the field but also detailed experimental protocols and quantitative data to empower researchers in their quest for novel therapeutics.

The Enduring Legacy of Triazoles in Antifungal Therapy: Targeting Ergosterol Biosynthesis

The most well-established therapeutic application of triazole compounds lies in their potent antifungal activity.[4][5] The primary molecular target for this class of drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals, providing a basis for selective toxicity.[8][9]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole antifungals, such as fluconazole and itraconazole, function by coordinating the N4 atom of the triazole ring with the heme iron atom at the active site of CYP51.[6] This interaction competitively inhibits the enzyme, preventing the demethylation of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane, leading to growth arrest and cell death.[8]

Diagram 1: Simplified Ergosterol Biosynthesis Pathway and Inhibition by Triazoles

cluster_0 Fungal Cell cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazoles CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Triazoles->CYP51 (Lanosterol 14α-demethylase) Inhibition

Caption: Inhibition of CYP51 by triazoles disrupts the ergosterol biosynthesis pathway.

Quantitative Analysis of CYP51 Inhibition

The potency of triazole antifungals is typically quantified by their half-maximal inhibitory concentration (IC50) against CYP51 or their minimum inhibitory concentration (MIC) against fungal strains.

Table 1: Inhibitory Activity of Selected Triazole Compounds against Fungal CYP51 and Pathogens

CompoundTargetFungal SpeciesIC50 (µM)MIC (µg/mL)Reference(s)
FluconazoleCYP51Candida albicans0.4 - 0.6-[10]
ItraconazoleCYP51AAspergillus fumigatus0.16 - 0.38-[10]
Ravuconazole-Candida spp.-0.025 - 0.78[10]
ImazalilcCYP51Candida albicans--[11]
EpoxiconazolecCYP51Candida albicans--[11]
TebuconazolecCYP51Candida albicans--[11]
Experimental Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol outlines a method for determining the IC50 of a test compound against purified fungal CYP51.[10][12]

Diagram 2: Workflow for In Vitro CYP51 Inhibition Assay

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Purify recombinant fungal CYP51 Purify recombinant fungal CYP51 Reconstitute enzyme with a reductase system Reconstitute enzyme with a reductase system Purify recombinant fungal CYP51->Reconstitute enzyme with a reductase system Add test compound at various concentrations Add test compound at various concentrations Incubate with reconstituted enzyme and substrate (e.g., lanosterol) Incubate with reconstituted enzyme and substrate (e.g., lanosterol) Add test compound at various concentrations->Incubate with reconstituted enzyme and substrate (e.g., lanosterol) Initiate reaction with NADPH Initiate reaction with NADPH Incubate with reconstituted enzyme and substrate (e.g., lanosterol)->Initiate reaction with NADPH Stop reaction and extract sterols Stop reaction and extract sterols Analyze sterol profile by HPLC or GC-MS Analyze sterol profile by HPLC or GC-MS Stop reaction and extract sterols->Analyze sterol profile by HPLC or GC-MS Calculate percent inhibition and determine IC50 Calculate percent inhibition and determine IC50 Analyze sterol profile by HPLC or GC-MS->Calculate percent inhibition and determine IC50

Caption: A generalized workflow for determining the IC50 of a CYP51 inhibitor.

Step-by-Step Methodology:

  • Expression and Purification of CYP51: Recombinantly express the target fungal CYP51 (e.g., from Candida albicans) in a suitable host system like E. coli. Purify the enzyme using affinity chromatography.[12]

  • Reconstitution of CYP51 Activity: Reconstitute the purified CYP51 with a cytochrome P450 reductase in a reaction buffer containing lipids to mimic the membrane environment.

  • Compound Preparation: Prepare a serial dilution of the triazole test compound in a suitable solvent (e.g., DMSO).

  • Enzyme Inhibition Assay:

    • In a microplate, combine the reconstituted CYP51 enzyme system with the test compound at various concentrations.

    • Add the substrate (lanosterol).

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a strong base or an organic solvent.[12]

  • Product Detection: Extract the sterols and analyze the conversion of lanosterol to its demethylated product using HPLC or GC-MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Triazoles in Oncology: A Multi-pronged Attack on Cancer

The versatility of the triazole scaffold has led to the development of numerous anticancer agents that target various hallmarks of cancer.[13][14] These compounds can act as kinase inhibitors, tubulin polymerization inhibitors, and modulators of other key signaling pathways.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Many cancers are driven by aberrant kinase signaling. Triazole derivatives have been successfully designed to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and others.[5][8]

Table 2: Inhibitory Activity of Selected Triazole-Based Kinase Inhibitors

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference(s)
Benzimidazole–triazole hybrid 25EGFR-0.52[5]
Benzimidazole–triazole hybrid 26EGFR-0.078[5]
Benzimidazole–triazole hybrid 27EGFR-0.073[5]
Fused imidazole-imidazo[1,2-c][10][15][16]triazoles 13aEGFR-0.38[5]
Fused imidazole-imidazo[1,2-c][10][15][16]triazoles 13bEGFR-0.42[5]
Triazole-based quinazoline analogueEGFR-0.582[17]
Compound k5Tyrosine KinaseA549 (Lung)4.4[8]
JNJ-7706621 analogueAurora-A Kinase-low to submicromolar[18]
Pyrido[4,3-d]pyrimidine–triazole derivative 24EGFR-0.24[6]
Pyrido[4,3-d]pyrimidine–triazole derivative 26EGFR-0.25[6]
Quinoline-fused 1,2,3-triazole 35EGFR/HER2-0.12 / 0.34[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a triazole compound against a specific kinase.[15][19]

Diagram 3: Workflow for In Vitro Kinase Assay

cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection & Analysis Prepare kinase, substrate, and ATP solutions Prepare kinase, substrate, and ATP solutions Add test compound at various concentrations Add test compound at various concentrations Prepare kinase, substrate, and ATP solutions->Add test compound at various concentrations Initiate reaction by adding ATP Initiate reaction by adding ATP Incubate at 30°C for a defined time Incubate at 30°C for a defined time Initiate reaction by adding ATP->Incubate at 30°C for a defined time Stop reaction and detect phosphorylated substrate (e.g., luminescence) Stop reaction and detect phosphorylated substrate (e.g., luminescence) Calculate percent inhibition and determine IC50 Calculate percent inhibition and determine IC50 Stop reaction and detect phosphorylated substrate (e.g., luminescence)->Calculate percent inhibition and determine IC50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Compound Dilution: Serially dilute the test triazole compound in the assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and the test compound at different concentrations.

    • Add the substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of remaining ATP.[19]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[20]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[21] Certain triazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[22][23][24]

Table 3: Inhibitory Activity of Selected Triazole-Based Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference(s)
Compound 7i--3.03[24]
Compound 25a--2.1[22]
1,2,4-triazole derivative 3aA549 (Lung)0.0541.67[22]
1,2,4-triazole derivative 3bA549 (Lung)0.0481.00[22]
Compound 7Various~0.023.0[23]
Compound 9Various~0.025.6[23]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol details a spectrophotometric method to measure the effect of triazole compounds on tubulin polymerization.[21]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP. Keep all reagents on ice.

  • Compound Preparation: Prepare dilutions of the test triazole compound in the polymerization buffer.

  • Polymerization Assay:

    • In a pre-chilled 96-well plate, add the test compound dilutions.

    • Add the tubulin/GTP mixture to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.[21]

  • Data Analysis: The rate of polymerization is determined from the increase in absorbance over time. Calculate the IC50 value as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a control.[21]

Triazoles in Neurodegenerative Diseases: Targeting Cholinesterases and Beyond

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands.[25] The versatile triazole scaffold is well-suited for this purpose, with derivatives being developed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine.[26][27]

Cholinesterase Inhibition: Restoring Neurotransmitter Levels

Inhibition of AChE and BChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Table 4: Inhibitory Activity of Selected Triazole-Based Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 (µM)Reference(s)
Compound 11oAChE0.38[27]
THQ–triazole hybrid CAChE0.18[28]
Hesperetin derivative 1BuChE3.08[26]
Quinoline conjugate 22hAChE114[26]
Quinoline conjugate 23hAChE109[26]
Triazole analog 10kAChE0.031 (IC50), 0.0155 (Ki)[25]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity.[4][29][30][31]

Diagram 4: Workflow for Ellman's Method

cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Prepare AChE, DTNB, and substrate (ATCI) solutions Prepare AChE, DTNB, and substrate (ATCI) solutions Add test compound at various concentrations Add test compound at various concentrations Prepare AChE, DTNB, and substrate (ATCI) solutions->Add test compound at various concentrations Incubate AChE with test compound Incubate AChE with test compound Initiate reaction with ATCI Initiate reaction with ATCI Incubate AChE with test compound->Initiate reaction with ATCI Measure absorbance at 412 nm over time Measure absorbance at 412 nm over time Calculate percent inhibition and determine IC50 Calculate percent inhibition and determine IC50 Measure absorbance at 412 nm over time->Calculate percent inhibition and determine IC50

Caption: A generalized workflow for determining AChE inhibition using Ellman's method.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, AChE solution, and the test triazole compound at various concentrations.

    • Add DTNB to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate, ATCI.

    • Immediately measure the absorbance at 412 nm using a microplate reader.[4]

  • Data Analysis: The rate of the reaction is proportional to the increase in absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Emerging Targets and Future Directions

The therapeutic potential of triazole compounds continues to expand as new molecular targets are identified.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

RIPK1 is a key mediator of necroptosis and inflammation, and its inhibition is a promising strategy for treating a range of inflammatory and neurodegenerative diseases.[13][16] Novel fused triazole compounds are being developed as potent and selective RIPK1 inhibitors.[13][16][32][33][34]

Other Emerging Targets

The versatility of the triazole scaffold allows for its application in targeting a wide array of other biomolecules, including:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A key immunomodulatory enzyme in cancer.

  • Xanthine oxidase (XO): An enzyme involved in gout.

  • Various G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

The triazole scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its continued exploration, guided by a deep understanding of its interactions with biological targets and aided by robust experimental methodologies, promises to yield even more innovative and effective treatments for a multitude of human diseases. This guide has provided a comprehensive overview of the current landscape and a practical toolkit for researchers to contribute to this exciting and impactful field.

References

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  • Novel Fused Triazole Compounds as RIPK1 Inhibitors for Treating Neurodegenerative, Autoimmune, and Inflammatory Diseases. PMC. [Link]

  • Novel Fused Triazole Compounds as RIPK1 Inhibitors for Treating Neurodegenerative, Autoimmune, and Inflammatory Diseases. ACS Medicinal Chemistry Letters. [Link]

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  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Publications. [Link]

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Technical Guide: Discovery and Synthesis of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Design: The Triazole Advantage

In modern medicinal chemistry, the triazole ring is not merely a linker; it is a non-classical bioisostere of the amide bond. Its planar electronic character, high dipole moment (~5 D for 1,2,3-triazoles), and hydrogen-bonding capabilities allow it to mimic peptide bonds while offering superior metabolic stability against proteases.

Rational Design & Isomer Selection

When designing novel derivatives, the choice between the 1,2,3-triazole and 1,2,4-triazole regioisomers dictates the pharmacological profile.

  • 1,2,3-Triazoles (The "Click" Scaffold): Primarily used for fragment-based drug discovery (FBDD). The 1,4-disubstituted isomer (via CuAAC) mimics the trans-amide bond geometry, whereas the 1,5-disubstituted isomer (via RuAAC) mimics the cis-amide bond.

  • 1,2,4-Triazoles (The Clinical Scaffold): Found in established antifungals (Fluconazole, Posaconazole). They possess a higher pKa and different metal-coordination properties, crucial for targeting metalloenzymes (e.g., CYP51).

The Discovery Pipeline

The following workflow illustrates the path from computational screening to wet-lab validation.

DiscoveryPipeline Target Target Identification (e.g., CYP51, Kinase) InSilico In-Silico Screening (Docking/Scaffold Hopping) Target->InSilico PDB Structure Selection Isomer Selection (1,4 vs 1,5 vs 1,2,4) InSilico->Selection Binding Energy Synthesis Synthetic Execution (CuAAC / RuAAC / Cyclization) Selection->Synthesis Route Planning Validation Biological Validation (IC50 / MIC / ADME) Synthesis->Validation Purified Hits Validation->InSilico SAR Feedback Loop

Figure 1: Integrated workflow for triazole-based drug discovery, emphasizing the feedback loop between biological data and computational refinement.

Execution: Synthetic Protocols

This section details self-validating protocols. The choice of catalyst and solvent is not arbitrary; it is driven by the need to stabilize the transition state and prevent byproduct formation.

The 1,2,3-Triazole: Regioselective Control[1][2][3][4]
Protocol A: 1,4-Disubstituted Triazoles (CuAAC)

Mechanism: The reaction proceeds via a copper(I) acetylide intermediate. The use of Sodium Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of alkynes (Glaser coupling).

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • CuSO₄[1][2][3]·5H₂O (1-5 mol%)

  • Sodium Ascorbate (10-20 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v) – Critical for solubilizing both organic reactants and inorganic salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkyne and azide in the t-BuOH/H₂O mixture. If the substrate is highly lipophilic, add THF (up to 20%).

  • Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (indicative of Cu(I)).

  • Reaction: Stir at room temperature for 6–12 hours.

  • Self-Validation (TLC): Monitor the disappearance of the azide. Safety Note: Azides are potentially explosive. Do not concentrate azide solutions to dryness.

  • Workup: Dilute with water. If the product precipitates, filter it (CuAAC products are often crystalline). If not, extract with EtOAc.

  • Purification: Silica gel chromatography.

Protocol B: 1,5-Disubstituted Triazoles (RuAAC)

Mechanism: Unlike Copper, Ruthenium involves an oxidative coupling of the azide and alkyne to form a ruthenacycle.[4][5] This dictates the 1,5-regioselectivity due to steric steering.

Reagents:

  • Alkyne (Terminal or Internal)[5][6][7]

  • Azide[4][5][8][6][1][3][7][9]

  • Catalyst: [Cp*RuCl(PPh₃)₂] (1-2 mol%)

  • Solvent: Dioxane or Toluene (Anhydrous)

Key Difference: This reaction requires heating (60–80°C) and inert atmosphere (N₂/Ar) to protect the catalyst.

The 1,2,4-Triazole: Modern Construction[10]

Traditional methods (Pellizzari) require harsh heat. The modern approach uses transition-metal catalysis for milder conditions.

Protocol C: Copper-Catalyzed Amidine-Nitrile Coupling

Reagents:

  • Amidine Hydrochloride (1.0 equiv)[10]

  • Nitrile (1.2 equiv)[10]

  • CuBr (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO

Methodology:

  • Combine amidine, nitrile, CuBr, and base in a sealed tube under air (oxidative coupling).

  • Heat to 100°C for 12 hours.

  • Mechanism: The copper facilitates the nucleophilic attack of the amidine on the nitrile, followed by an oxidative intramolecular cyclization.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. If the CuAAC reaction stalls, it is often due to the oxidation of Cu(I) back to Cu(II) by ambient oxygen, requiring more ascorbate.

CuAAC_Mechanism Start Azide + Alkyne Acetylide Cu-Acetylide Formation Start->Acetylide + Cu(I) Cu1 Cu(I) Species Cu1->Acetylide Metallacycle Metallacycle Intermediate Acetylide->Metallacycle Azide Coordination Product 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonation Product->Cu1 Catalyst Regeneration

Figure 2: The catalytic cycle of CuAAC. Note the formation of the Cu-Acetylide as the rate-determining entry point.

Structural Characterization & Data Analysis

A synthesized compound is only as good as its validation. Use the following metrics to confirm identity and purity.

NMR Diagnostics

The triazole ring protons provide distinct chemical shifts useful for rapid identification.

Isomer TypeKey Proton Signal (¹H NMR)Carbon Signal (¹³C NMR)Diagnostic Feature
1,4-Disubstituted (1,2,3)

7.5 – 8.5 ppm (Singlet)
C5: ~120 ppm, C4: ~147 ppmSharp singlet, highly deshielded due to ring current.
1,5-Disubstituted (1,2,3)

7.4 – 7.9 ppm (Singlet)
C4: ~133 ppm, C5: ~130 ppmGenerally shielded relative to 1,4-isomer.
1,2,4-Triazole

8.0 – 9.0 ppm (C-H)
C3/C5: ~150-160 ppmC=N stretch in IR (~1600 cm⁻¹) is also diagnostic.
Biological Evaluation (Hit Confirmation)

For novel derivatives, a standard MTT assay (for anticancer) or MIC determination (for antimicrobial) is required.

  • Control: Always run the assay with a known standard (e.g., Fluconazole for antifungal, Doxorubicin for anticancer) and the neat triazole scaffold (unsubstituted) to rule out off-target toxicity of the ring itself.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[11] Journal of the American Chemical Society.[4]

  • Maddili, S. K., et al. (2018). Recent Advances in the Synthesis of 1,2,4-Triazoles. Royal Society of Chemistry Advances.

  • Zhou, C.H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[8][][13][14][15][16][17][18][19] Current Medicinal Chemistry.

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Methodological & Application

Application Notes & Protocols: Evaluating Triazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Triazoles in Oncology Research

The field of medicinal chemistry is in a constant search for molecular scaffolds that are both synthetically accessible and biologically potent. Among these, the five-membered heterocyclic triazole ring system has emerged as a "privileged scaffold" due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] Triazole derivatives, encompassing both 1,2,3- and 1,2,4-triazole isomers, exhibit a remarkable spectrum of biological activities, including antifungal, antiviral, and antibacterial properties.[1][2][3] However, it is their significant and varied anticancer potential that has captured the intense focus of researchers in drug discovery and development.[4][5][6]

The stability of the triazole nucleus to metabolic degradation, combined with its ability to engage in hydrogen bonding and other non-covalent interactions, allows it to effectively mimic other functional groups and bind to a wide range of biological targets.[1][7] This versatility has led to the development of numerous triazole-containing compounds that can induce cancer cell death through diverse and potent mechanisms.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the step-by-step protocols for evaluating novel triazole derivatives but also the scientific rationale behind these methodologies, ensuring a robust and well-validated approach to preclinical assessment in cancer cell lines.

The Mechanistic Landscape of Triazole Anticancer Activity

Triazole derivatives do not rely on a single mode of action. Their efficacy stems from their ability to interact with and disrupt multiple, often interconnected, cellular pathways that are critical for cancer cell survival and proliferation. Understanding these mechanisms is fundamental to designing rational screening strategies and interpreting experimental outcomes.

  • Enzyme Inhibition : Many triazoles function by targeting key enzymes that are overactive in cancer cells. This includes the inhibition of aromatase in hormone-dependent cancers, the disruption of microtubule dynamics by targeting tubulin, and the modulation of signaling cascades through the inhibition of various protein kinases and topoisomerases.[2][7]

  • Induction of Apoptosis : A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Triazole compounds have been shown to initiate apoptosis through both intrinsic and extrinsic pathways.[8] Key mechanisms include modulating the balance of pro- and anti-apoptotic proteins in the Bcl-2 family and activating the p53 tumor suppressor pathway.[9][10]

  • Cell Cycle Arrest : Cancer is characterized by uncontrolled cell division. Many potent triazole derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M.[11][12][13][14][15] This prevents the cell from progressing through division and can ultimately lead to apoptosis.

  • Induction of DNA Damage : Some triazole derivatives, particularly those with planar structures, can intercalate into the DNA of cancer cells.[16] This action can disrupt DNA replication and repair, leading to the accumulation of DNA damage and triggering cell death pathways.[16][17]

Mechanisms_of_Action main Triazole Derivative mech1 Enzyme Inhibition main->mech1 mech2 Induction of Apoptosis main->mech2 mech3 Cell Cycle Arrest main->mech3 mech4 DNA Damage main->mech4 sub1a Aromatase mech1->sub1a sub1b Tubulin mech1->sub1b sub1c Kinases mech1->sub1c sub2a Modulation of Bcl-2 Family mech2->sub2a sub2b Activation of p53 mech2->sub2b sub3a G0/G1 Phase Arrest mech3->sub3a sub3b G2/M Phase Arrest mech3->sub3b

Caption: Key anticancer mechanisms of action for triazole derivatives.

Experimental Workflow for Evaluating Triazole Derivatives

A systematic, multi-step approach is essential for the in vitro evaluation of novel compounds. The workflow begins with a broad screening to assess general cytotoxicity and identify potent candidates, followed by more detailed mechanistic assays to understand how these candidates work.

Caption: A systematic workflow for the in vitro screening of triazole derivatives.

Part 1: Primary Screening - The MTT Cell Viability Assay
Scientific Principle

The first step in evaluating a new compound is to determine its cytotoxic or anti-proliferative effect. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the triazole derivative on cell viability and calculate the half-maximal inhibitory concentration (IC50) - the concentration of the drug required to inhibit cell growth by 50%.

Detailed Protocol: MTT Assay
  • Cell Plating:

    • Harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer and trypan blue exclusion) to determine cell viability and concentration.

    • Dilute the cell suspension to a final concentration that will result in 5,000-10,000 cells per well in a 96-well plate.[19] The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the exponential growth phase at the end of the assay.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.[20]

  • Compound Treatment:

    • Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in complete culture medium to achieve a range of final concentrations for testing. It is crucial to ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the triazole derivative. For the negative control wells, add medium with the vehicle solvent at the same final concentration.

    • Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

    • Return the plate to the incubator for 2-4 hours. During this time, only viable cells will convert the MTT into purple formazan crystals. The incubation time may need optimization depending on the cell line's metabolic rate.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: IC50 Values

Summarize the results in a clear, tabular format for easy comparison of compound potency across different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM) after 48h
Triazole-AMCF-7 (Breast)5.8[2]
Triazole-AHCT-116 (Colon)1.26[2]
Triazole-AHepG2 (Liver)7.5
Triazole-BA549 (Lung)21.25[11]
Triazole-BHT-1080 (Fibrosarcoma)15.13[11]
Doxorubicin (Control)MCF-7 (Breast)~0.5
Part 2: Mechanistic Study - Apoptosis Analysis by Annexin V/PI Staining
Scientific Principle

Once a compound shows potent cytotoxicity, the next logical step is to determine if it induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[22] Propidium Iodide is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[22] By using both stains, we can distinguish the different cell populations.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the triazole derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

    • After incubation, collect both the floating cells (from the culture medium) and the adherent cells (by gentle trypsinization). This is critical as apoptotic cells often detach.[21]

    • Combine the floating and adherent cells from each sample and wash twice with cold 1x PBS by centrifuging at 300 x g for 5 minutes.[21][23]

  • Cell Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorophore like APC or PE).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution (typically 50-100 µg/mL). Do not wash the cells after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Set up appropriate compensation controls to correct for spectral overlap between the fluorophores (e.g., FITC and PI).

    • Collect at least 10,000 events per sample.

    • Analyze the data using appropriate software. The results are typically displayed as a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

Part 3: Mechanistic Study - Cell Cycle Analysis
Scientific Principle

To determine if a triazole derivative's anti-proliferative effect is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the standard method.[24] PI is a fluorescent dye that binds stoichiometrically to the major groove of double-stranded DNA.[23] The fluorescence intensity emitted is therefore directly proportional to the amount of DNA in a cell. This allows for the discrimination of cell populations in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

Detailed Protocol: Cell Cycle Analysis with PI Staining
  • Cell Treatment and Harvesting:

    • Seed and treat cells with the triazole derivative as described for the apoptosis assay.

    • Harvest the cells (both floating and adherent) and wash once with 1x PBS.

  • Cell Fixation:

    • Resuspend the cell pellet (approx. 1 x 10^6 cells) in 400 µL of cold 1x PBS.

    • While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise.[25][26] This dropwise addition is crucial to prevent cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at 4°C.[26] Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.[25]

  • Cell Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet them, as ethanol-fixed cells are more buoyant.[26]

    • Carefully discard the supernatant and wash the cell pellet twice with 1x PBS.[25]

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. To prepare, add 50 µL of RNase A solution (100 µg/mL) to the pellet, followed by 400 µL of PI solution (50 µg/mL).[25][26] RNase A is essential to degrade any RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA signal.[23]

    • Incubate for 10-30 minutes at room temperature, protected from light.[25]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, ensuring the instrument is set to read PI fluorescence on a linear scale.[26]

    • Collect at least 10,000 events per sample, using a low flow rate to improve resolution.[25]

    • Use gating strategies to exclude doublets and cell aggregates.

    • The resulting data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Conclusion and Future Perspectives

The evaluation of triazole derivatives in cancer cell lines is a foundational step in the journey of anticancer drug discovery. The protocols detailed in this guide, from initial cytotoxicity screening with the MTT assay to in-depth mechanistic studies of apoptosis and cell cycle arrest, provide a robust framework for this process. By combining these quantitative assays with a strong understanding of the underlying biological principles, researchers can effectively identify and characterize novel triazole compounds with therapeutic potential.

Future research will likely focus on the development of hybrid triazole molecules that combine the triazole scaffold with other known pharmacophores to create multi-targeted agents, potentially overcoming drug resistance and reducing side effects.[10][12][17] The continued application of these fundamental cell-based assays will remain critical in validating the efficacy of these next-generation anticancer compounds.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016, April 1). Bentham Science.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). MDPI.
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  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
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Application Notes and Protocols for Efficacy Testing of Bromo-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole and 1,2,3-triazole scaffolds are foundational structures in medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds.[1][2][3] The introduction of a bromine atom to the triazole ring can significantly modulate the compound's physicochemical properties and biological activity, making bromo-triazole derivatives a compelling area of research for novel therapeutic agents.[4][5][6] These compounds have demonstrated a broad spectrum of potential applications, including anticancer, antifungal, antimicrobial, and anti-inflammatory activities.[1][3][4][7]

This guide provides a comprehensive framework for the preclinical in vitro and in vivo evaluation of bromo-triazole compounds. As a Senior Application Scientist, the following protocols and experimental designs are synthesized from field-proven methodologies to ensure scientific integrity and generate robust, reproducible data for drug development professionals.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluating a novel bromo-triazole compound involves a battery of in vitro assays to determine its cytotoxic or inhibitory potential and to elucidate its mechanism of action.[8][9][10][11]

Foundational Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is a crucial first step to determine the concentration range at which the bromo-triazole compound exhibits biological activity.[8]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12] The concentration of the formazan, which is soluble in an appropriate solvent, is directly proportional to the number of viable cells.[14]

Experimental Protocol: MTT Assay [12][14][15][16]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the bromo-triazole compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Delving into the Mechanism of Cell Death: Apoptosis Assays

Should the bromo-triazole compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).

This flow cytometry-based assay is a widely used method for the detection of early and late-stage apoptosis.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]

Experimental Protocol: Annexin V-FITC/PI Staining [17][18][19][20][21]

  • Cell Treatment: Treat cells with the bromo-triazole compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key effector caspases.

Principle: The Caspase-Glo® 3/7 assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[22] Cleavage of this substrate by active caspases-3 and -7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[22][23][24]

Experimental Protocol: Caspase-Glo 3/7 Assay [22][25][26]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the bromo-triazole compound at various concentrations.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by orbital shaking and incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment Start Bromo-Triazole Compound MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis AnnexinV Annexin V/PI Staining Apoptosis->AnnexinV Caspase Caspase-Glo 3/7 Assay Apoptosis->Caspase Data_Analysis Data Analysis & Interpretation AnnexinV->Data_Analysis Caspase->Data_Analysis

Caption: A streamlined workflow for the in vitro evaluation of bromo-triazole compounds.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of the bromo-triazole compound must be evaluated in a living organism to understand its therapeutic potential in a more complex biological system.[9]

Anticancer Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for the preclinical assessment of anticancer drug candidates.[27][28][29]

Principle: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a physiological context. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often providing a more clinically relevant representation of human tumors.[30]

Experimental Protocol: Subcutaneous Xenograft Model [27][31]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the bromo-triazole compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial and Anti-inflammatory Efficacy Models

The in vivo evaluation of bromo-triazole compounds for antimicrobial or anti-inflammatory properties requires specific disease models.

  • Antimicrobial Efficacy: Murine infection models are commonly used, where a bacterial burden is established, and the compound's ability to reduce this burden and improve survival is assessed.[32] Simpler invertebrate models, such as the locust model, can also be valuable for initial in vivo screening.[33]

  • Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rodents is a classic method to evaluate acute anti-inflammatory activity.[34] The inhibition of edema formation after compound administration is the primary endpoint.[34]

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the bromo-triazole compound is crucial for interpreting efficacy data and designing effective dosing regimens.[35][36][37][38] Studies in different animal species can help in selecting the most appropriate model for further evaluation.[35]

Visualizing the In Vivo Experimental Logic

InVivo_Logic cluster_invivo In Vivo Efficacy Assessment Promising_InVitro Promising In Vitro Data Model_Selection Select Appropriate Animal Model (e.g., Xenograft, Infection, Inflammation) Promising_InVitro->Model_Selection Dose_Finding Dose-Ranging/Toxicity Studies Model_Selection->Dose_Finding Efficacy_Study Conduct Efficacy Study Dose_Finding->Efficacy_Study Data_Collection Collect Data (e.g., Tumor Volume, Bacterial Load, Edema) Efficacy_Study->Data_Collection PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Data_Collection->PK_PD_Analysis Final_Evaluation Final Efficacy Evaluation PK_PD_Analysis->Final_Evaluation

Caption: Logical progression for in vivo efficacy studies of bromo-triazole compounds.

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Cytotoxicity Data of a Bromo-Triazole Compound
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2 ± 0.6
A549Lung Cancer8.9 ± 1.1
HCT116Colon Cancer3.8 ± 0.4
PC-3Prostate Cancer12.5 ± 2.3
Table 2: Hypothetical In Vivo Antitumor Efficacy in an HCT116 Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1540 ± 210-
Bromo-Triazole Compound25780 ± 15049.4
Bromo-Triazole Compound50420 ± 95 72.7
Positive Control10350 ± 8077.3
p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

The systematic evaluation of bromo-triazole compounds, from initial in vitro screening to comprehensive in vivo efficacy studies, is essential for identifying promising therapeutic candidates. The protocols and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to generate high-quality, reproducible data, thereby accelerating the translation of novel chemical entities from the laboratory to the clinic.

References

  • Flow Cytometry Core, Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol. Retrieved from [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • Groll, A. H., et al. (2003). Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. Antimicrobial Agents and Chemotherapy, 47(8), 2545–2551. [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Retrieved from [Link]

  • An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Translational Cancer Research, 4(1), 12-21. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Asati, V., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Biochemical and Molecular Toxicology, 33(1), e22238. [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Sobolewska, D., et al. (2020). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 12(9), 839. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Andes, D., et al. (2006). Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect. Antimicrobial Agents and Chemotherapy, 50(1), 132-142. [Link]

  • Ambaw, A., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science, 3(5), 980–988. [Link]

  • React4Life. (n.d.). Drug Efficacy Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of major pharmacokinetic characteristics of oral triazole.... Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of pharmacokinetic properties of the first and second generation triazoles. Retrieved from [Link]

  • Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527–1531. [Link]

  • Das, D., et al. (2020). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Advances, 10(49), 29334–29340. [Link]

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  • Frontiers. (n.d.). Key Considerations for Phase 2 or 3 Clinical Study Design of Anti-Inflammatory Agent for COVID-19 Treatment. Retrieved from [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

  • Frontiers. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Retrieved from [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]

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Application Note: Solubility Optimization & Stock Preparation for 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Specifically, it serves as a precursor to the VHL E3 ligase binding moiety (often related to the VH032 ligand series).[4]

Successful biological experimentation with this compound requires navigating a physicochemical paradox: the molecule contains a polar, ionizable carboxylic acid tail, yet possesses a lipophilic, bromine-substituted triazole core.[1] Improper dissolution leads to "silent precipitation"—where the compound crashes out upon addition to aqueous media, leading to false negatives in biochemical assays or inconsistent PROTAC synthesis yields.[4]

This guide provides a self-validating protocol to ensure solubility and stability.

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Formula

Low Molecular Weight Fragment
Molecular Weight ~220.02 g/mol High molarity stocks are feasible
Functional Groups Carboxylic Acid, Triazole, BromideAmphiphilic nature
Predicted pKa ~3.8 – 4.2 (COOH)Critical: Insoluble in water at pH < 4
LogP ~1.2Moderately lipophilic

Solvation Logic & Mechanism

To dissolve this compound effectively, one must understand its ionization states.[4][5] In its protonated (free acid) form, the lattice energy dominated by the bromo-triazole stacking interactions resists aqueous solvation.[1][2][3] In its deprotonated (carboxylate) form, the negative charge drives aqueous solubility.[4]

Visualization: Solvation Decision Tree

The following diagram illustrates the mechanistic logic for solvent selection.

SolvationLogic Compound 2-(3-bromo-1H-1,2,4-triazol-1-yl) propanoic acid (Solid) DMSO Organic Solvent (DMSO/DMF) Compound->DMSO Dissolves readily (Dipole interactions) WaterAcid Aqueous Buffer (pH < 4.0) Compound->WaterAcid Poor Solubility WaterBase Aqueous Buffer (pH > 7.0) Compound->WaterBase Ionization (Deprotonation) ResultStock Stable Stock Solution (High Solubility) DMSO->ResultStock ResultPrecip Precipitation Risk (Protonated Form) WaterAcid->ResultPrecip ResultSoluble Soluble Working Solution (Carboxylate Salt Form) WaterBase->ResultSoluble ResultStock->WaterBase Dilution (1:1000)

Figure 1: Solvation logic flow.[1][2][3] The compound requires either an aprotic polar solvent (DMSO) or a basic aqueous environment to overcome crystal lattice energy.[2][3]

Protocol 1: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution for long-term storage. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1][4] DMF is an alternative but less biocompatible.[4]

  • Calculate Mass:

    • Target Concentration: 100 mM

    • Volume: 1 mL[1][4][2]

    • Required Mass:

      
      .[4][2][3]
      
    • Note: Due to the small mass, it is recommended to weigh ~5-10 mg and adjust the DMSO volume accordingly to minimize weighing errors.[1][4][2]

  • Dissolution Step:

    • Add the calculated volume of Anhydrous DMSO to the glass vial containing the powder.[1][4]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes. Why? The bromine atom can induce strong crystal packing; sonication breaks these micro-aggregates.[1][4]

  • Visual QC (Self-Validating Step):

    • Hold the vial against a black background under a bright light.[1][4] The solution must be perfectly clear. If any "shimmer" or turbidity is visible, sonicate for an additional 5 minutes.

  • Storage:

    • Aliquot into amber glass vials or polypropylene tubes.

    • Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[1][4][2][3]

Protocol 2: Preparation of Aqueous Working Solutions

Objective: Dilute the stock into biological media without precipitation. Challenge: The "Crash Out" Effect. Diluting a hydrophobic acid stock directly into acidic or neutral water can cause immediate micro-precipitation.[4]

The "pH Shift" Method (Recommended)[3][4]
  • Prepare the Buffer: Use PBS (Phosphate Buffered Saline) adjusted to pH 7.4.[1][4]

  • Dilution Factor: Keep DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • Step-by-Step Mixing:

    • Pipette the required volume of PBS into a tube.[1][4]

    • While vortexing the PBS gently, slowly inject the DMSO stock directly into the center of the liquid.[4] Do not pipette the stock onto the side of the tube (it will crystallize on the plastic).[1][4]

  • Critical Check: If the solution turns cloudy:

    • The pH may have dropped locally.[1][4]

    • Remedy: Add 1 equivalent of NaOH (relative to the compound) or ensure the buffer capacity is sufficient (e.g., 50 mM HEPES or PBS).[1][4]

Solubility Compatibility Table
Solvent SystemSolubility RatingNotes
100% DMSO Excellent (>100 mM)Preferred stock solvent.
100% Ethanol Good (>20 mM)Evaporation risk; less stable than DMSO.[1][2][3]
PBS (pH 7.4) Moderate (~1-5 mM)Requires pre-dissolution in DMSO.[1][4][2][3]
Water (pH 5.0) Poor (<0.1 mM)Avoid. Acidic form is insoluble.[1][4]
Cell Media + Serum GoodSerum albumin binds the compound, aiding solubility.[1][4]

Protocol 3: The "Turbidity Check" (Self-Validating System)[1][3][4]

Before applying the compound to expensive cell lines or protein assays, you must validate that the compound is truly in solution.[4]

Workflow:

  • Prepare a "Dummy Plate": Pipette 100 µL of your final working solution (e.g., 100 µM in Media) into a clear 96-well plate.

  • Read Absorbance: Measure OD at 600 nm or 650 nm (non-absorbing region for this molecule).[1][4]

  • Criteria:

    • 
       (relative to media blank): PASS . Solution is true.
      
    • 
      : FAIL . Micro-precipitation detected.[4][6]
      
    • Action if Fail: Sonicate the working solution or increase pH slightly (pH 7.8).[4]

Experimental Workflow Diagram

Workflow cluster_0 Stock Prep cluster_1 Working Solution cluster_2 Validation (QC) Weigh Weigh Solid DMSO Add DMSO (Anhydrous) Weigh->DMSO Sonicate Sonicate (5 mins) DMSO->Sonicate Mix Vortex Mixing Sonicate->Mix Spike (<0.5%) Buffer PBS pH 7.4 Buffer->Mix ODCheck OD600 Check (Turbidity) Mix->ODCheck Pass Proceed to Assay ODCheck->Pass OD < 0.01

Figure 2: Step-by-step experimental workflow ensuring solution integrity.

References

  • Buckley, D. L., et al. (2012).[1][4] "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society, 134(36), 14686–14689.[1][4]

  • Galdeano, C., et al. (2014).[1][4] "Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit." Journal of Medicinal Chemistry, 57(20), 8657-8663.[1][2]

  • Cayman Chemical. "Product Information: VHL Ligand 1." Cayman Chemical Product Guides.

  • Di, L., & Kerns, E. (2016).[1][4] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[4] (Chapter on Solubility and Dissolution).[4][3]

Sources

techniques for measuring the biological activity of novel fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Novel Modes of Action

The discovery of novel fungicides is driven by the relentless evolution of resistance in phytopathogens. The Fungicide Resistance Action Committee (FRAC) currently lists over 50 distinct codes for modes of action (MoA), yet resistance to major classes like SDHIs (Group 7) and QoIs (Group 11) is widespread.

This guide moves beyond basic "spray and pray" methods.[1] It outlines a tiered, quantitative workflow to characterize novel chemical entities (NCEs), transitioning from high-throughput in vitro screens to physiological in planta validation and mechanistic profiling.

Phase I: High-Throughput In Vitro Screening

Objective: Rapid determination of the Half-Maximal Inhibitory Concentration (


) using a metabolic proxy.
The Method: Resazurin-Based Microdilution Assay

Traditional turbidity assays are prone to artifacts from precipitating compounds or hyphal clumping. We utilize Resazurin (Alamar Blue) , a redox indicator that fluoresces only upon reduction by metabolically active cells (respiration). This provides a direct readout of cell viability, not just biomass.

Experimental Workflow

InVitroWorkflow Spore 1. Spore Harvest (Hemocytometer) Plate 3. Plate Setup (384/96-well) Spore->Plate Media 2. Media Prep (RPMI 1640 + 2% Glc) Media->Plate Incubate 4. Incubation (48-72h @ 25°C) Plate->Incubate Dye 5. Add Resazurin (Incubate 4-24h) Incubate->Dye Read 6. Readout (Ex: 530nm / Em: 590nm) Dye->Read

Figure 1: High-throughput screening workflow utilizing resazurin reduction kinetics.

Detailed Protocol
  • Inoculum Preparation:

    • Harvest conidia from 7-14 day old sporulating cultures (e.g., Botrytis cinerea, Zymoseptoria tritici) using sterile 0.1% Tween 20.

    • Critical Step: Filter through sterile Miracloth to remove hyphal fragments. Count via hemocytometer.

    • Adjust final density to

      
       spores/mL.
      
  • Media Formulation:

    • Use RPMI 1640 buffered with MOPS (pH 7.0) supplemented with 2% Glucose.[2]

    • Why RPMI? Unlike Potato Dextrose Broth (PDB), RPMI is chemically defined, minimizing protein binding of the NCE which can artificially inflate

      
       values.
      
  • Compound Dosing:

    • Prepare 100x stocks in DMSO.

    • Perform 1:2 serial dilutions. Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Assay Execution:

    • Add 100 µL inoculum + 1 µL compound per well.

    • Include Controls:

      • Pos: Commercial standard (e.g., Azoxystrobin).

      • Neg: Solvent only (1% DMSO).

      • Blank: Media only (Sterility).

  • Readout:

    • Add Resazurin (0.15 mg/mL) at 10% v/v.

    • Incubate until the Negative Control turns pink (reduced).

    • Measure Fluorescence (Ex 530-560nm / Em 590nm).

Data Analysis: Calculate % Inhibition relative to the solvent control. Fit data to a 4-parameter logistic (4PL) curve to derive the


.

Phase II: In Planta Efficacy (Detached Leaf Assay)

Objective: Validate efficacy on living host tissue while maintaining medium throughput. Concept: The "Detached Leaf Assay" (DLA) bridges the gap between plastic plates and the greenhouse. It accounts for cuticular penetration and metabolic stability.

The "Green Island" Protocol

A common failure mode in DLAs is leaf senescence (yellowing) before the pathogen sporulates. We use the Benzimidazole Method to retard senescence.

Protocol:

  • Agar Preparation:

    • Prepare 0.5% water agar.

    • Critical Additive: Add Benzimidazole (30-50 mg/L) after autoclaving (when media is ~55°C). This acts as a cytokinin-like mimic, keeping leaves green for 2-3 weeks.

  • Leaf Setup:

    • Harvest young, fully expanded leaves (e.g., Wheat for Puccinia, Tomato for Phytophthora).

    • Surface sterilize (1% NaOCl, 2 min) and rinse.

    • Place leaves adaxial side up on the benzimidazole agar.

  • Treatment:

    • Preventative: Spray compound 24h before inoculation.

    • Curative: Spray compound 24h after inoculation.

  • Inoculation:

    • Apply 10 µL droplets of spore suspension (

      
       spores/mL).
      
    • Expert Tip: Add 0.05% Tween 20 to the inoculum to break surface tension on waxy leaves (like wheat).

  • Scoring (0-5 Scale):

ScorePhenotype Description
0 No symptoms (Clean).
1 Hypersensitive flecks (Resistance response).
2 Small necrotic lesions, no sporulation.
3 Lesions expanding, sparse sporulation.
4 Large lesions, moderate sporulation.
5 Heavy sporulation, tissue collapse.

Phase III: Mode of Action (Respiration Targets)

Objective: Determine if the NCE targets the mitochondrial Electron Transport Chain (ETC), a common target for modern fungicides (SDHIs, QoIs).

Mechanism of Action

Fungicides like Strobilurins (QoIs) and Carboxamides (SDHIs) inhibit ATP production by blocking specific complexes. We map this using specific substrates.[3]

ETC_Pathway NADH NADH CI Complex I (NADH Dehydrogenase) NADH->CI Succinate Succinate CII Complex II (Succinate Dehydrogenase) Target: SDHIs Succinate->CII CIII Complex III (Cytochrome bc1) Target: QoIs CI->CIII e- CII->CIII e- (Ubiquinone) CIV Complex IV (Cytochrome c Oxidase) CIII->CIV e- (Cyt c) ATP ATP Synthase CIV->ATP H+ Gradient

Figure 2: Mitochondrial Electron Transport Chain showing targets for SDHI (Complex II) and QoI (Complex III) fungicides.

ATP Bioluminescence Assay
  • Cell Permeabilization: Treat mycelia with a mild detergent (Digitonin) to allow substrate entry without lysing mitochondria.

  • Substrate Feeding:

    • Test A (General): Feed Glucose. If ATP drops, it's a metabolic poison.

    • Test B (Complex II Specific): Feed Succinate + Rotenone (blocks Complex I).

      • If the NCE inhibits ATP production here, it is likely an SDHI .

  • Detection: Add Luciferase/Luciferin reagent. Luminescence is proportional to [ATP].

    • Interpretation: A drop in luminescence in Test B confirms blockage downstream of Succinate (Complex II or III).

References

  • EUCAST. (2020).[4] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[5] European Committee on Antimicrobial Susceptibility Testing.[2][4] [Link]

  • FRAC. (2024).[3] FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[6] Fungicide Resistance Action Committee.[1][3] [Link]

  • Sierotzki, H., & Scalliet, G. (2013).[7] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[8][9] [Link]

  • Rampersad, S. N. (2012). A rapid colorimetric microtiter assay for the detection of fungicides targeting the mitochondrial electron transport chain. Journal of Microbiological Methods. [Link]

  • EuroBlight. (2004).[8] Detached leaf test for foliage blight resistance.[8][10] Protocols for Phytophthora infestans.[11] [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic Acid as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework for the evaluation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, a novel compound with potential biological activity, as a chemical probe. Given the current absence of detailed biological data for this specific molecule in the public domain[1], this guide is structured as a roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps to characterize the compound, identify its molecular target(s), and validate its utility as a selective tool for biological research. The protocols provided are based on established, state-of-the-art methodologies for chemical probe development and validation, with a focus on target engagement and chemoproteomic approaches.

Introduction: The Promise of a Novel Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents.[2][3] These heterocyclic structures are known for their metabolic stability and their ability to engage in various biological interactions, making them "privileged scaffolds" in drug discovery.[4][5][6] The compound this compound represents an under-explored variation of this scaffold. Its propanoic acid side chain and bromine substitution offer unique physicochemical properties that may confer novel biological activities and target specificities.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems.[7][8] Unlike a drug, a probe's primary purpose is to answer a biological question. The rigorous validation of a chemical probe is paramount to ensure that any observed phenotype is a direct result of modulating its intended target.[9] This guide will detail the workflow to determine if this compound (herein referred to as 'Probe Candidate 1' or 'PC-1') meets the stringent criteria of a high-quality chemical probe: potency, selectivity, and demonstrated target engagement in a cellular context.[8][10]

Initial Characterization of Probe Candidate 1 (PC-1)

Before any biological evaluation, a thorough physicochemical characterization of PC-1 is essential. This ensures the integrity of subsequent experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H6BrN3O2PubChem[1]
Molecular Weight220.02 g/mol PubChem[1]
Monoisotopic Mass218.96434 DaPubChem[1]
Predicted XlogP0.5PubChem[1]
Purity>95% (Recommended)N/A
SolubilityTo be determinedN/A
Protocol 2.1: Purity and Solubility Assessment
  • Purity Verification: Confirm the identity and purity of PC-1 using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should ideally be ≥95% to avoid confounding results from impurities.

  • Solubility Determination: Determine the solubility of PC-1 in commonly used biological buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and understanding potential precipitation issues in assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Workflow for Evaluation as a Chemical Probe

The following diagram outlines the logical progression from initial biological screening to full validation of PC-1 as a chemical probe.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Selectivity cluster_3 Phase 4: Probe Validation pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) hit_identified Identify Active Phenotype & Potency (EC50) pheno_screen->hit_identified chemoproteomics Chemoproteomics / ABPP (Identify Potential Targets) hit_identified->chemoproteomics If active target_list Generate Target Hypothesis List chemoproteomics->target_list cetsa Target Engagement Assay (CETSA) target_list->cetsa selectivity Selectivity Profiling (e.g., Kinase Panel) cetsa->selectivity sar SAR & Negative Control Synthesis selectivity->sar validated_probe Validated Chemical Probe sar->validated_probe If criteria met CETSA_Workflow start Culture & Harvest Cells treat Treat cells with PC-1 or DMSO (vehicle) start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate Separate Soluble & Aggregated Proteins (Centrifugation) lyse->separate analyze Analyze Soluble Fraction (Western Blot / MS) separate->analyze plot Plot Melt Curve / Isothermal Curve analyze->plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [11]

Protocol 5.2: CETSA for Target Engagement of PC-1

This protocol is designed to first determine the melting temperature (Tm) of the putative target protein and then to assess the thermal shift induced by PC-1 binding.

Part A: Generating a Melt Curve

  • Cell Culture: Culture an appropriate cell line (e.g., a line where a phenotype was observed) to ~80% confluency.

  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.

  • Treatment: Divide the cell suspension into two main aliquots: one treated with a high concentration of PC-1 (e.g., 10-50 µM) and one with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C to allow for compound uptake. [11]4. Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes. [12][11]5. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [11]6. Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [11]7. Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration. Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods.

  • Data Plotting: Plot the percentage of soluble protein remaining against the temperature for both the DMSO and PC-1 treated samples. The curves generated are the "melt curves".

Part B: Isothermal Dose-Response (ITDR) Fingerprint

  • Determine ITDR Temperature: From the melt curve, select a temperature that results in approximately 50% protein aggregation in the DMSO-treated sample. This temperature will be used for the ITDR experiment.

  • Dose-Response Treatment: Prepare a serial dilution of PC-1. Treat cell aliquots with each concentration (and a DMSO control) for 1 hour at 37°C.

  • Isothermal Heat Challenge: Heat all treated samples at the single, pre-determined temperature for 3 minutes, followed by cooling. [13]4. Lysis, Separation, and Analysis: Follow steps 5-7 from Part A.

  • Data Plotting: Plot the amount of soluble target protein against the logarithm of the PC-1 concentration. This will generate a dose-response curve, from which a cellular EC₅₀ for target engagement can be calculated.

Table 2: Expected Outcomes of CETSA Experiments

ExperimentExpected Result with Target EngagementInterpretation
Melt Curve A rightward shift in the melt curve for PC-1 treated samples compared to DMSO.PC-1 binds to and stabilizes the target protein against thermal denaturation.
ITDR A sigmoidal dose-response curve showing increased protein stability with increasing PC-1 concentration.Quantifies the potency of PC-1 in engaging its target within intact cells.

Selectivity and Development of a Negative Control

A high-quality chemical probe must be selective for its intended target over other proteins, especially closely related ones. [8]

  • Selectivity Profiling: If the target is a member of a large family (e.g., kinases), PC-1 should be screened against a panel of other family members. A probe should ideally show at least a 30-fold selectivity for its primary target. [7]* Negative Control: A crucial component for any chemical probe is a closely related structural analog that is inactive against the target. [8]This molecule serves as an essential control in cellular experiments to differentiate on-target effects from off-target or compound-specific artifacts. The synthesis and validation of such a control is a mandatory step in probe development.

Conclusion and Future Directions

The framework presented here provides a rigorous, step-by-step guide for the comprehensive evaluation of this compound as a potential chemical probe. By systematically progressing through phenotypic screening, target identification, and robust target engagement validation using methods like CETSA, researchers can build a compelling case for its utility. The successful validation of PC-1 would not only provide a valuable tool for the scientific community to investigate a specific biological pathway but also highlight the potential of this novel triazole scaffold for future drug discovery efforts.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. (2024, May 3). [Link]

  • Validating Chemical Probes. [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23). [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). [Link]

  • Triazole Compounds: Recent Advances in Medicinal Research. (2022, May 5). [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. (2023, October 5). [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. (2022, June 15). [Link]

  • The era of high-quality chemical probes - PMC - NIH. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • Target Engagement Assays - Eurofins DiscoverX. [Link]

  • Activity-based protein profiling: A graphical review - PMC. [Link]

  • Chemoproteomics - Wikipedia. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing. (2025, May 19). [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics - Macquarie University. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC - NIH. (2023, December 14). [Link]

  • Target engagement - the Chemical Probes Portal. [Link]

  • One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. (2025, August 9). [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC. (2023, April 29). [Link]

  • 3-(3-bromo-1h-1,2,4-triazol-1-yl)propanoic acid - PubChemLite. [Link]

  • (PDF) New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents - ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. (2019, June 17). [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens - MDPI. (2026, February 21). [Link]

  • Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. (2026, February 22). [Link]

  • 1-Bromo-3-(1,2,4-triazol-1-yl)propan-2-ol - PubChem. [Link]

  • PROBE | other - Life Scientific. [Link]

Sources

developing assays for 1,2,4-triazole derivatives containing amino acid fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Fluconazole (antifungal) and Letrozole (anticancer). However, standard triazoles often suffer from poor aqueous solubility and limited target selectivity.

Incorporating amino acid fragments into the triazole core addresses these limitations by:

  • Chirality: Introducing stereocenters to explore 3D chemical space more effectively.

  • Solubility: Leveraging the zwitterionic nature or polar side chains of amino acids to improve bioavailability.

  • Molecular Recognition: Mimicking peptide bonds to enhance binding affinity with enzymes (e.g., CYP51, EGFR).

This guide provides a self-validating workflow for developing assays to test these specific derivatives, moving from in silico design to wet-lab validation.

Strategic Workflow

The following diagram outlines the critical path for developing these assays. Note the feedback loop: assay data must inform the next round of synthesis.

AssayPipeline Design 1. In Silico Design (Docking & ADME) Synthesis 2. Synthesis & QC (NMR/HPLC Purity) Design->Synthesis Candidate Selection Screening 3. Primary Screening (MIC / MTT Assays) Synthesis->Screening Purity >95% Validation 4. Mechanism Validation (Enzyme Inhibition) Screening->Validation Hit Identification Optimization Lead Optimization Validation->Optimization SAR Analysis Optimization->Design Refinement Loop

Figure 1: The Design-Make-Test-Analyze (DMTA) cycle specific to triazole-amino acid hybrid development.

Module 1: In Silico Prioritization (Pre-Assay)

Before synthesis, candidates must be screened computationally to reduce wet-lab attrition. 1,2,4-triazoles frequently target Lanosterol 14


-demethylase (CYP51)  in fungi or EGFR  in cancer cells.
Protocol: Molecular Docking Setup

Objective: Predict binding affinity (


) and orientation.
  • Ligand Preparation:

    • Draw structures of triazole-amino acid hybrids (e.g., linking L-proline or L-phenylalanine to the N1 or C3 position of the triazole).

    • Energy minimize using MM2 force field.

    • Critical Step: Preserve the chirality of the amino acid fragment.

  • Target Preparation:

    • Download crystal structure (e.g., Candida albicans CYP51, PDB ID: 5FSA).

    • Remove water molecules and native ligands.

    • Add polar hydrogens and Kollman charges.

  • Docking (AutoDock Vina):

    • Define Grid Box: Center on the heme iron (for CYP51) or ATP binding pocket (for EGFR).

    • Run simulation with exhaustiveness = 8.

  • Selection Criteria:

    • Select compounds with binding energy < -8.0 kcal/mol.

    • Visual Check: Ensure the N4 of the triazole ring coordinates with the Heme Iron (distance < 3.0 Å) if targeting CYP51 [1].

Module 2: Synthetic Quality Control (Go/No-Go Step)

Biological assays are useless without chemical purity. Amino acid derivatives are prone to racemization during synthesis.

Mandatory QC Checklist:

  • 
    H-NMR:  Confirm the presence of the triazole proton (typically singlet at 
    
    
    
    8.0–9.0 ppm) and the
    
    
    -proton of the amino acid (chiral center integrity).
  • HPLC: Purity must be >95% . Impurities from unreacted hydrazides can be toxic, generating false positives in cytotoxicity assays.

  • Solubility Test: Dissolve 1 mg in 1 mL of 1% DMSO/Media. If precipitation occurs, the biological assay protocol (Module 3) must be modified to include a solubility enhancement step (e.g., cyclodextrin complexation).

Module 3: Antimicrobial Assay (MIC Determination)

Context: 1,2,4-triazoles are potent antifungals.[1][2][3] This protocol uses the Broth Microdilution Method adapted from CLSI M07 guidelines [2].

Materials
  • Organisms: Candida albicans (ATCC 10231) or Staphylococcus aureus (ATCC 29213).

  • Media: RPMI 1640 (for fungi) or Mueller-Hinton Broth (MHB) (for bacteria).

  • Indicator: Resazurin (Alamar Blue) for visual endpoint (optional but recommended).

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve the triazole derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Note: Amino acid moieties usually improve solubility, but if the side chain is hydrophobic (e.g., Phenylalanine), warming to 37°C may be required.

  • Plate Setup (96-well):

    • Add 100

      
      L of media to columns 2–12.
      
    • Add 200

      
      L of compound stock (diluted to 2x starting concentration) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10.[4] Discard 100

      
      L from column 10.[4]
      
    • Controls:

      • Column 11: Growth Control (Media + Inoculum + DMSO solvent control).

      • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Adjust microbial suspension to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in media.

    • Add 100

      
      L of diluted inoculum to wells 1–11. Final volume = 200 
      
      
      
      L.
  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.[5]

  • Readout:

    • MIC Definition: The lowest concentration showing no visible growth.

    • Validation: The Growth Control (Col 11) must be turbid; Sterility Control (Col 12) must be clear.

Data Reporting Table:

Compound IDAmino Acid FragmentMIC (

g/mL) vs S. aureus
MIC (

g/mL) vs C. albicans
LogP (Calc)
TZ-Gly Glycine64321.2
TZ-Phe Phenylalanine842.8
Fluconazole (Control)>640.50.5

Module 4: Cytotoxicity Assay (MTT)

Context: Many triazole-amino acid hybrids exhibit anticancer activity by inhibiting tubulin polymerization or EGFR kinase. The MTT assay measures metabolic activity as a proxy for viability [3].[6][7][8]

Workflow Diagram

MTT_Assay Seed 1. Seed Cells (5,000 cells/well) Incubate 24h Treat 2. Treatment Add Triazole Derivatives (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation 48 - 72 hours @ 37°C, 5% CO2 Treat->Incubate MTT_Add 4. Add MTT Reagent (5 mg/mL) Incubate 4h Incubate->MTT_Add Solubilize 5. Solubilization Add DMSO to dissolve Formazan crystals MTT_Add->Solubilize Read 6. Absorbance Read OD @ 570 nm Solubilize->Read

Figure 2: MTT Cytotoxicity Assay Workflow.[8]

Critical Protocol Nuances for Triazole Derivatives
  • Seeding Density: Use 5,000 cells/well for MCF-7 (Breast Cancer) or A549 (Lung Cancer). Triazoles can be cytostatic; lower densities prevent contact inhibition from masking effects.

  • Solvent Interference:

    • Triazole derivatives often require DMSO.

    • Rule: Final DMSO concentration in the well must be

      
      . Higher levels induce toxicity, skewing IC50 values.
      
    • Control: Include a "Vehicle Control" (Media + 0.5% DMSO) to normalize data.

  • Interference Check:

    • Some triazoles with extensive conjugation (e.g., attached to Tryptophan/Tyrosine) may absorb light at 570 nm.

    • Correction: Measure absorbance of the compound in media without cells and subtract this background.

References

  • Molecular Docking & Design

    • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Antimicrobial Protocols (CLSI)

    • Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Laboratory Standards Institute (CLSI).[5][9]

    • URL:[Link]

  • Cytotoxicity Protocols (MTT)

    • Title: MTT Assay Protocol for Cell Viability and Proliferation.[6][7][8]

    • Source: Abcam / Merck Millipore Standard Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. The synthesis, while conceptually straightforward, is often plagued by issues of low yield, complex product mixtures, and purification difficulties. The most common and accessible route involves a two-step process: N-alkylation of 3-bromo-1H-1,2,4-triazole followed by ester hydrolysis. This guide focuses on troubleshooting this primary synthetic pathway.

Proposed Synthetic Pathway

The synthesis is typically approached via the N-alkylation of the pre-formed 3-bromo-1H-1,2,4-triazole ring, a strategy often referred to as a 'buy-in' approach.[1] This is followed by a standard saponification to yield the target carboxylic acid.

Synthetic_Workflow A 3-bromo-1H-1,2,4-triazole C Step 1: N-Alkylation A->C B Ethyl 2-bromopropanoate B->C D Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate (Isomeric Mixture) C->D Base (e.g., K2CO3) Solvent (e.g., Acetone) E Step 2: Saponification D->E Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) F This compound E->F Acidic Workup (HCl) Isomer_Formation cluster_0 Reactants cluster_1 Products A 3-bromo-1H-1,2,4-triazole D Triazolide Anion A->D B Ethyl 2-bromopropanoate (R-X) N1 N1-isomer (Desired Product) N2 N2-isomer (Side Product) N4 N4-isomer (Side Product) C Base D->N1 Alkylation at N1 D->N2 Alkylation at N2 D->N4 Alkylation at N4

Caption: Nucleophilic sites on the triazolide anion leading to isomers.

  • Causality & Control: The ratio of N1, N2, and N4 isomers is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

    • Steric Hindrance: The bromine atom at position 3 and the side chain at position 1 in the desired product create steric bulk. Alkylation at N2 is often sterically hindered. Alkylation at N4 is generally less sterically hindered but can be electronically disfavored.

    • Counter-ion Effect: The choice of base (e.g., K₂CO₃ vs. NaH) affects the cation (K⁺ vs. Na⁺), which can coordinate with the triazolide nitrogens and influence the site of alkylation.

    • Solvent Polarity: The solvent can influence which nitrogen is most nucleophilic.

  • Optimization Strategies for N1-Selectivity:

    • Solvent Choice: A study on a similar system found that N-alkylation of 3-methyl-1H-1,2,4-triazole in acetone with K₂CO₃ gave poor selectivity. [1]Less polar solvents may favor N1 alkylation. Experiment with solvents like THF or dioxane.

    • Protecting Groups: While more complex, a strategy involving a transient protecting group on N2 or N4 could enforce N1 selectivity, but this adds steps to the synthesis.

    • Catalyst Control: While more common in other triazole syntheses, the use of specific metal catalysts can sometimes direct regioselectivity. [2]This would require significant methods development.

Q3: How can I effectively purify the desired N1-isomer from the other isomers?

A3: Purification is often challenging due to the similar polarities of the isomers. [3]

  • Column Chromatography: This is the most common method.

    • System Choice: A gradient elution on silica gel is typically required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The N1 isomer is often less polar than the N4 isomer.

    • Pro Tip: Use a high-quality silica gel with a small particle size for better resolution. Running multiple columns may be necessary.

  • Crystallization: If the desired ester is a solid, recrystallization can be a highly effective purification method. [3]This requires screening various solvents to find one in which the desired isomer has low solubility at cool temperatures while the impurities remain in solution.

Troubleshooting Guide: Saponification (Ester Hydrolysis)

This step converts the intermediate ethyl ester into the final carboxylic acid. While generally reliable, potential issues include incomplete reactions or product degradation.

Q4: My hydrolysis reaction is incomplete, and I still have starting material (ester) left. What should I do?

A4: Incomplete saponification is usually a matter of reaction time, temperature, or the amount of base used.

  • Causality: Saponification is the base-mediated hydrolysis of an ester. It requires stoichiometric amounts of base and sufficient thermal energy to go to completion.

  • Troubleshooting & Optimization:

ParameterProblemSolution & Rationale
Reaction Time/Temp Insufficient time or temperature.Increase the reflux time to 4-6 hours. Monitor the reaction via TLC until the ester spot disappears. A slight increase in temperature (e.g., from 70°C to 80°C) can also help. [4]
Amount of Base Not enough NaOH or LiOH.Use a slight excess of the base (e.g., 1.2 to 1.5 equivalents) to ensure the reaction is driven to completion.
Solvent System Poor solubility of the ester.The typical methanol/water (1:1) system is effective. [4]If solubility is an issue, adding a co-solvent like THF can help homogenize the reaction mixture.
Q5: I suspect my product is degrading during hydrolysis, leading to a low yield of the final acid. How can I prevent this?

A5: The 1,2,4-triazole ring is generally stable, but harsh basic conditions at high temperatures can sometimes lead to side reactions or decomposition.

  • Causality: Prolonged exposure to strong bases at high temperatures can potentially lead to ring-opening or other degradation pathways.

  • Milder Hydrolysis Conditions:

    • Lower Temperature: Perform the hydrolysis at a lower temperature for a longer period (e.g., 40-50 °C overnight).

    • Alternative Base: Use lithium hydroxide (LiOH) instead of NaOH. LiOH is often effective at lower temperatures.

    • Acidic Hydrolysis: While less common for simple esters, acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) is an alternative, though it may require harsher conditions than basic hydrolysis.

Q6: I'm having trouble isolating the final product after the acidic workup. What are the best practices?

A6: Product isolation for a polar carboxylic acid can be tricky.

  • Causality: The target molecule contains both a polar carboxylic acid group and a heterocyclic ring, which can lead to high water solubility, making extraction difficult. A similar issue was noted in the synthesis of a related triazole acetic acid. [1]

  • Isolation Protocol:

    • pH Adjustment: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify with concentrated HCl until the pH is approximately 2. [4]The product should precipitate out of the aqueous solution.

    • Precipitation & Filtration: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and then dried.

    • Extraction: If the product does not precipitate or remains partially in solution, you will need to perform an extraction. Use a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. Multiple extractions (3-5 times) will be necessary to recover the product from the aqueous layer.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended starting materials and where can I source them? 3-bromo-1H-1,2,4-triazole and ethyl 2-bromopropanoate are commercially available from major chemical suppliers. Ensure you purchase reagents of high purity (≥95%) to minimize side reactions. [3] FAQ 2: Can I use a different alkylating agent, such as methyl 2-bromopropanoate? Yes, other alkyl esters of 2-bromopropanoic acid can be used. The choice of ester (methyl, ethyl, benzyl) primarily affects the ease of the final hydrolysis step and the physical properties of the intermediate. Benzyl esters, for instance, can be cleaved under milder, non-hydrolytic conditions (e.g., hydrogenolysis), which can be advantageous if the molecule is sensitive to strong acid or base. [1] FAQ 3: Are there alternative "built-in" strategies to synthesize this molecule instead of alkylation? Yes, "built-in" or cyclization strategies involve constructing the triazole ring with the side chain already attached to one of the precursors. For example, one could envision a reaction between an N-acylated amidrazone and a suitable cyclizing agent. These routes are often more complex and require more development but can offer superior control over regioselectivity. [1][5] FAQ 4: What are the key safety precautions for this synthesis?

  • Alkylating Agents: Ethyl 2-bromopropanoate is a lachrymator and an alkylating agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Acid/Base Quenching: The neutralization of strong acids and bases is exothermic. Always perform this step slowly and with external cooling (ice bath).

Appendix A: Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1H-1,2,4-triazole (1.0 eq).

  • Add anhydrous acetone (or acetonitrile) as the solvent.

  • Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After 4-6 hours (or upon completion), cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the isomers.

Step 2: Synthesis of this compound
  • Dissolve the purified ethyl ester intermediate (1.0 eq) in a 1:1 mixture of methanol and water. [4]2. Add sodium hydroxide (NaOH, 1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • If no solid forms, extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

References

  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives. Retrieved from BenchChem website. [3]2. Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2018). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of the Chinese Chemical Society, 65(9), 1019-1056. [6]3. ResearchGate. (2025). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Retrieved from ResearchGate. [7]4. Al-Mughaid, H., Al-Zaqri, N., & El-Emam, A. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [8]5. Gothwal, A., Kumar, K., Singh, B., & Kumar, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882273. [9]6. Tortoioli, S., Friedli, A., Prud'homme, A., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Amazon S3. [1]7. Scribd. (n.d.). Reaction 1. Retrieved from Scribd. [4]8. Liu, Y., Li, T., & Wang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989811. [2]9. Tortoioli, S., Friedli, A., Prud'homme, A., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.

Sources

minimizing byproducts in the synthesis of triazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division Scope: Minimization of byproducts (homocoupling, regioisomers, metal residues) in CuAAC and RuAAC reactions.

Diagnostic Matrix: Troubleshooting & FAQs

This section moves beyond generic advice, mapping specific experimental symptoms to their root causes and immediate remediation steps.

Symptom A: "My LC-MS shows a significant impurity at [2M - 2H]."

Diagnosis: Glaser Homocoupling (Alkyne Dimerization). Root Cause: The presence of dissolved oxygen oxidizes Cu(I) to Cu(II), which facilitates the oxidative coupling of two terminal alkynes (


).
Immediate Fix: 
  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for at least 15 minutes prior to catalyst addition.

  • Increase Reductant: Increase the Sodium Ascorbate loading to 5–10 equivalents relative to Copper to aggressively scavenge oxygen.

  • Ligand Switch: If using a bidentate ligand, switch to a tridentate ligand like THPTA or BTTAA . Bidentate ligands are known to accelerate Glaser coupling more than higher-denticity ligands [1].

Symptom B: "The product retains a persistent blue or green hue after column chromatography."[1]

Diagnosis: Copper Breakthrough/Contamination . Root Cause: Copper ions coordinate strongly to the triazole nitrogen (N3 position) or other heteroatoms in the substrate, "riding" through standard silica plugs. Immediate Fix:

  • Small Molecules: Wash the organic layer with saturated aqueous

    
     : 
    
    
    
    (9:1) or 0.1 M EDTA (pH 7).
  • Biomolecules/Polymers: Dialysis is often insufficient. Use a solid-phase scavenger resin (e.g., CupriSorb) or C18 SPE cartridges with an EDTA-spiked wash [2].

Symptom C: "I am observing a mixture of 1,4- and 1,5-regioisomers."[2][3]

Diagnosis: Thermal Background Reaction or Catalyst Failure . Root Cause:

  • If using Copper (CuAAC): The reaction temperature is likely too high (>60°C) without sufficient active catalyst, allowing the uncatalyzed thermal Huisgen pathway to compete (which produces a ~1:1 mixture).

  • If using Ruthenium (RuAAC): Steric clash or improper catalyst precursor (e.g., using older Ru complexes instead of Cp*RuCl(COD)). Immediate Fix:

  • CuAAC: Lower temperature to RT or 40°C. Freshly prepare the Cu(I) source. Ensure a stabilizing ligand is present.

  • RuAAC: Switch to Cp*RuCl(COD) (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene). This catalyst provides the highest stringency for 1,5-selectivity [3].

Mechanistic Visualization

Diagram 1: The Divergent Pathways of CuAAC

This diagram illustrates the critical decision points where the reaction diverges from the desired Triazole product toward the Glaser byproduct or Catalyst Death (Oxidation).

TriazolePathways Start Reagents: Azide + Alkyne + Cu(II) Reduction Reduction Step (+ Sodium Ascorbate) Start->Reduction ActiveCat Active Catalyst [L-Cu(I)] Reduction->ActiveCat Generates Cycle Catalytic Cycle (Metallacycle Formation) ActiveCat->Cycle + Azide/Alkyne Glaser Byproduct: Diacetylene (Glaser) ActiveCat->Glaser + O2 (Oxidative Coupling) DeadCat Inactive Species: Cu(II) / Cu-Oxides ActiveCat->DeadCat Oxidation Product Desired Product: 1,4-Triazole Cycle->Product Reductive Elimination Oxygen Contamination: Dissolved O2 Oxygen->ActiveCat Oxidizes Cu(I)

Caption: The "Active Catalyst" node is the control point. Oxygen ingress diverts the workflow toward Glaser coupling or catalyst inactivation.

Comparative Data: Ligand Selection

The choice of ligand is the single most effective variable for minimizing byproducts. Naked copper (ligand-free) is prone to oxidation and disproportionation.

FeatureTBTA (Standard)THPTA (Water-Soluble)BTTAA (Next-Gen)
Primary Use Organic Solvents (DMSO/tBuOH)Aqueous/Biological MediaLiving Systems / Low Copper
Oxidation Protection ModerateHighVery High
Reaction Speed Baseline2x Faster than TBTA4-6x Faster than TBTA
Glaser Suppression ModerateHighHigh
Cytotoxicity High (Free Cu generation)LowLowest

Recommendation: For high-value synthesis where purity is critical, replace TBTA with THPTA or BTTAA . The enhanced rate kinetics reduce the time window for side reactions to occur [4].

Deep-Dive Protocols

Protocol A: High-Fidelity CuAAC (Minimizing Glaser Coupling)

Standard Protocol for 1 mmol scale.

Reagents:

  • Alkyne (1.0 equiv)

  • Azide (1.0 equiv)

  • 
     (1 mol%)
    
  • THPTA Ligand (5 mol%) — Crucial: Maintain 5:1 Ligand:Metal ratio.

  • Sodium Ascorbate (10 mol%)

Workflow:

  • Premix Catalyst: In a separate vial, dissolve

    
     and THPTA in water. The solution should turn a light blue.[1] Why? Pre-complexing ensures Cu is protected before it encounters the alkyne.
    
  • Degas: Dissolve Alkyne and Azide in the reaction solvent (e.g., tBuOH/Water 1:1). Sparge with

    
     for 10 mins.
    
  • Initiate: Add the Cu-THPTA complex to the reaction vessel.

  • Start Reduction: Add the Sodium Ascorbate (freshly prepared in water) dropwise.

  • Monitor: Stir at Room Temperature. If the reaction turns yellow/brown, oxygen has entered; add more Ascorbate immediately.

Protocol B: Rigorous Copper Removal (Post-Synthesis)

For compounds intended for biological assay.

Workflow:

  • Chelation Wash: Dilute the crude reaction mixture with EtOAc or DCM. Wash 2x with 50 mL of 0.1 M EDTA (pH 7.0) .

    • Mechanism:[2][3][4][5][6][7] EDTA binds Cu(II) with a higher affinity constant (

      
      ) than the triazole product.
      
  • Polishing: Pass the organic layer through a small pad of silica gel mixed with 10% w/w CupriSorb™ (or equivalent chelating resin).

  • Validation: Test a small aliquot with concentrated aqueous ammonia. No blue color indicates

    
     ppm Copper.
    

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: Journal of the American Chemical Society [Link][8][9]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Chemical Communications (RSC) [Link]

Sources

Validation & Comparative

validating the antifungal activity of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Antifungal Activity of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Executive Summary: The Molecule in Context

You are evaluating This compound . In the landscape of antifungal discovery, this compound represents a functionalized azole pharmacophore . Unlike complex commercial drugs (e.g., Posaconazole) which feature extensive hydrophobic "tails" to occupy the CYP51 access channel, your compound is a fragment-like lead .

Its structure combines the essential heme-binding warhead (1,2,4-triazole) with a solubilizing acidic tail (propanoic acid) and a halogen handle (3-bromo).

Strategic Positioning:

  • Primary Role: Likely a fragment lead or a building block for "click" chemistry (using the acid) or cross-coupling (using the bromo).

  • Intrinsic Activity: Expected to be moderate compared to clinical standards due to the lack of a hydrophobic side chain.

  • Validation Goal: The objective is not just to find the MIC, but to determine if the core binding mode is intact before further derivatization.

Part 1: Mechanism of Action & Scientific Grounding

To validate this compound, you must confirm it acts via the canonical azole mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51) .

The Molecular Logic:

  • The Warhead: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.
    
  • The Consequence: This blocks the demethylation of lanosterol, leading to a depletion of ergosterol (vital for membrane fluidity) and an accumulation of toxic methylated sterols (e.g., 14α-methyl-3,6-diol).

  • The Specific Compound: The propanoic acid moiety likely improves aqueous solubility but may incur an energetic penalty if it faces the hydrophobic access channel of the enzyme. The 3-bromo substituent provides electronic modulation and a steric probe.

Pathway Visualization: CYP51 Inhibition[1]

CYP51_Pathway Lanosterol Lanosterol (Precursor) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols Toxic 14α-methylated Sterols Accumulate CYP51->ToxicSterols Inhibition Outcome TargetCompound 2-(3-bromo-1H-1,2,4-triazol-1-yl) propanoic acid TargetCompound->CYP51 Competitive Inhibition (N-Fe Coordination) MembraneFail Fungal Membrane Destabilization & Lysis Ergosterol->MembraneFail Depletion ToxicSterols->MembraneFail

Caption: Mechanism of Action.[1] The compound (Red) competes with Lanosterol (Blue) for the CYP51 active site, blocking Ergosterol production and causing toxic sterol accumulation.

Part 2: Comparative Performance Guide

Do not expect this compound to outperform optimized drugs immediately. Use this table to benchmark your experimental results against industry standards.

Table 1: Benchmarking Criteria for Validation

FeatureTarget Compound Fluconazole (Standard) Voriconazole (High Potency) Interpretation for Your Validation
Structure Class Acid-functionalized Triazole FragmentBis-triazoleFluoropyrimidine-triazoleYour compound is smaller; expect higher MICs (lower potency) initially.
Molecular Weight ~220 g/mol 306.3 g/mol 349.3 g/mol Low MW suggests good ligand efficiency (LE) if activity is detected.
Solubility High (due to -COOH)ModerateLow (requires cyclodextrin)Key Advantage: Easier to formulate for in vitro assays (no DMSO crash-out).
Target MIC (

)
Expect 16 - 64 µg/mL 0.25 - 1.0 µg/mL0.03 - 0.12 µg/mLIf MIC < 8 µg/mL, you have a "Hit". If >64, it is inactive.
Spectrum Unknown (Likely Narrow)Broad (Yeasts)Broad (Molds + Yeasts)Test against C. albicans first.
Primary Utility Lead / Building Block Clinical TherapyClinical TherapyUse the -COOH or -Br to attach hydrophobic tails to boost potency.

Part 3: The Validation Protocol (Experimental)

To publish or verify this compound, you must follow the CLSI M27 (Yeasts) or M38 (Molds) standards. Non-standard "agar plug" methods are insufficient for high-impact journals.

Phase 1: Chemical Integrity Check

Before biology, ensure the "Acid" is not an "Ester".

  • Protocol: Run 1H-NMR in DMSO-d6.

  • Checkpoint: Confirm the carboxylic acid proton signal (broad singlet at ~12-13 ppm). If missing, you may have the ethyl ester precursor (CAS 1823402-86-3), which is a prodrug in vivo but likely inactive in vitro.

Phase 2: Minimum Inhibitory Concentration (MIC) - CLSI M27

This is the gold standard for defining potency.

Materials:

  • Medium: RPMI 1640 buffered with MOPS to pH 7.0 (Critical: Acidic compounds can shift pH; MOPS prevents this).

  • Inoculum: Candida albicans (ATCC 90028 or SC5314) adjusted to

    
     CFU/mL.
    
  • Controls: Fluconazole (Positive), Solvent only (Negative).

Workflow:

  • Dissolution: Dissolve this compound in DMSO. (Note: The acid group ensures good solubility).

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 (Range: 64 µg/mL down to 0.125 µg/mL).

  • Incubation: 35°C for 24 hours (48h if growth is slow).

  • Readout: Visual score. The MIC is the lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to growth control.

Phase 3: Mechanism Confirmation (Ergosterol Quantitation)

To prove it is a CYP51 inhibitor and not a non-specific toxin:

  • Culture: Grow C. albicans with sub-MIC levels (e.g., 0.5x MIC) of your compound.

  • Extraction: Saponify cells (KOH/Ethanol) and extract sterols with n-heptane.

  • Analysis: UV Spectrophotometry (230–300 nm).

  • Success Criteria:

    • Decrease in Ergosterol peak (281.5 nm).

    • Increase in 24(28)-dehydroergosterol peak (230 nm) or other methylated precursors.

    • If the spectrum looks identical to untreated cells, the mechanism is NOT CYP51 inhibition.

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis QC QC: 1H-NMR (Confirm -COOH) Start->QC MIC CLSI M27 Assay (MIC Determination) QC->MIC Decision MIC < 64 µg/mL? MIC->Decision Mech Sterol Extraction (Mechanism Check) Decision->Mech Yes Fail Inactive / Non-specific Decision->Fail No Mech->Fail Ergosterol Unchanged Success Validated Hit (Ready for SAR) Mech->Success Ergosterol ↓

Caption: Step-by-step validation logic. Purity check is critical before biological testing to avoid false negatives due to ester hydrolysis issues.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Peyton, L. R., et al. (2015).[4] Triazole antifungals: A review. Drugs of Today, 51(12), 705. (Overview of CYP51 mechanism).

  • Strzelecka, M., & Świątek, P. (2021).[5] 1,2,4-Triazoles as Important Antibacterial Agents.[5][6] Pharmaceuticals, 14(3), 224.[5] (Discusses triazole pharmacophore versatility).

  • Sun, Y., et al. (2024).[7] Design, synthesis and preclinical characterization of a novel series of triazoles targeting CYP51. European Journal of Medicinal Chemistry, 280, 116942.[7] (Recent protocols for triazole validation). [7]

Sources

comparative study of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid and fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the pharmacological and physicochemical distinctions between Fluconazole (the clinical gold standard) and 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (referred to herein as BTPA ), a structural analog and synthetic intermediate.

Executive Summary

This guide serves as a technical analysis for drug development professionals. Fluconazole is a bis-triazole antifungal optimized for human bioavailability and specific inhibition of fungal CYP51. In contrast, BTPA represents a "monopodal" triazole with a carboxylic acid tail.

Experimental evidence and Structure-Activity Relationship (SAR) principles indicate that while Fluconazole is a potent fungistatic agent, BTPA lacks significant antifungal efficacy in its free acid form due to ionization at physiological pH. Instead, BTPA serves primarily as a synthetic building block for novel antifungal candidates or as a plant growth regulator (auxin mimic) due to its structural similarity to indole-3-acetic acid.

Part 1: Physicochemical Profile & Structural Logic

The divergence in biological activity stems directly from the "Acid vs. Alcohol" structural difference.

FeatureFluconazole BTPA (Acid Analog) Impact on Efficacy
CAS Registry 86386-73-41795275-25-0
Core Scaffold Bis-triazole + DifluorophenylMono-triazole + Propanoic AcidFluconazole has higher target affinity (bis-triazole).
Functional Group Tertiary Alcohol (Neutral)Carboxylic Acid (Acidic)Critical Differentiator: The acid ionizes at pH 7.4.
Molecular Weight 306.27 g/mol ~219.97 g/mol BTPA is a fragment-sized molecule.[1]
LogP (Lipophilicity) ~0.5 (Moderate)< 0 (Predicted, highly polar)BTPA cannot passively cross the fungal cell wall.
pKa ~11 (Weakly basic triazole)~4.5 (Carboxylic acid)BTPA exists as a carboxylate anion in blood/media.
Primary Utility Systemic AntifungalSynthetic Intermediate / HerbicideBTPA is a precursor, not a final drug.
Structural Visualization

The following diagram contrasts the pharmacophores. Note that Fluconazole's structure allows for hydrophobic interaction, whereas BTPA's carboxylate tail introduces a repulsive negative charge in the hydrophobic binding pocket of CYP51.

ChemicalComparison Fluconazole FLUCONAZOLE (Bis-triazole + Alcohol) Target: Fungal CYP51 Status: Active Drug CYP51 CYP51 Enzyme (Heme Iron) Fluconazole->CYP51 High Affinity Binding (N4-Iron Coordination) Membrane Fungal Cell Membrane Fluconazole->Membrane Passive Diffusion (Neutral) BTPA BTPA (Mono-triazole + Carboxylic Acid) Target: Plant Auxin Receptors / Synthetic Intermediate Status: Inactive Antifungal BTPA->CYP51 Charge Repulsion (No Binding) BTPA->Membrane Impermeable (Ionized at pH 7.4)

Caption: Comparative interaction logic. Fluconazole successfully penetrates the membrane and binds CYP51. BTPA is repelled by the membrane barrier due to ionization.

Part 2: Mechanism of Action & Biological Evaluation
1. Fluconazole: The Reference Standard
  • Mechanism: Fluconazole acts by inhibiting lanosterol 14

    
    -demethylase (CYP51) . The nitrogen atom (N4) of one triazole ring coordinates with the heme iron in the enzyme's active site.
    
  • Key Feature: The 2,4-difluorophenyl group occupies the hydrophobic pocket, mimicking the sterol substrate. The tertiary alcohol provides water solubility without ionization, allowing oral bioavailability.

2. BTPA: The Synthetic/Auxin Probe
  • Antifungal Failure Mode: The carboxylic acid group of BTPA (pKa ~4.5) is fully deprotonated at physiological pH. Fungal cell membranes are negatively charged and lipophilic; they repel the anionic BTPA molecule. Furthermore, the CYP51 active site is a hydrophobic channel intended for sterols; a charged carboxylate group is energetically unfavorable in this pocket.

  • Alternative Activity (Auxin Mimicry): Structural analogs of BTPA (triazolyl-acetic/propanoic acids) often exhibit plant growth regulatory activity . The distance between the aromatic ring (triazole) and the carboxylic acid mimics Indole-3-Acetic Acid (IAA) , the natural plant hormone.

Part 3: Experimental Protocols

To objectively validate the difference between these compounds, the following protocols assess Synthesis , Antifungal Efficacy , and Auxin Activity .

Protocol A: Synthesis of BTPA (Reference Standard Preparation)

Rationale: BTPA is not widely commercially available as a drug standard and must often be synthesized for testing.

  • Reagents: 3-Bromo-1,2,4-triazole (1.0 eq), 2-Chloropropanoic acid (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 3-bromo-1,2,4-triazole in acetone.

    • Add

      
       and stir at room temperature for 30 mins to generate the triazolide anion.
      
    • Add 2-chloropropanoic acid dropwise.

    • Reflux at 60°C for 6–8 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9).

    • Workup: Evaporate solvent. Dissolve residue in water. Acidify to pH 3 with HCl to precipitate the free acid (BTPA). Filter and recrystallize from ethanol.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a doublet for the methyl group (~1.6 ppm) and a quartet for the CH proton (~5.2 ppm), plus the triazole proton.
Protocol B: Comparative Antifungal Susceptibility (MIC Assay)

Rationale: CLSI M27-A3 Broth Microdilution is the industry standard for determining intrinsic potency.

  • Organism: Candida albicans (ATCC 90028).

  • Controls: Fluconazole (Positive Control), DMSO (Solvent Control).

  • Steps:

    • Prepare stock solutions of Fluconazole and BTPA in DMSO (10 mg/mL).

    • Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to range 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
    • Inoculate wells with

      
       cells/mL of C. albicans.
      
    • Incubate at 35°C for 24 hours.

    • Readout: Determine Minimum Inhibitory Concentration (MIC) – the lowest concentration with no visible growth.

Expected Results Table:

CompoundMIC (

g/mL)
Interpretation
Fluconazole 0.25 – 1.0Highly Active (Clinical Standard)
BTPA > 64.0Inactive (Poor membrane penetration)
BTPA-Ester (Hypothetical)8.0 – 32.0Weakly Active (Prodrug effect)
Protocol C: Root Elongation Assay (Testing the "Auxin" Hypothesis)

Rationale: To prove BTPA is a plant growth regulator rather than an antifungal.

  • Seeds: Arabidopsis thaliana or Wheat (Triticum aestivum).

  • Treatment: Plating on agar containing 10

    
    M BTPA vs. 10 
    
    
    
    M Indole Acetic Acid (Positive Control) vs. Solvent.
  • Observation: Measure primary root length after 7 days.

  • Expected Result: BTPA treated roots will show stunting or curling (epinasty), characteristic of auxin overdose, confirming its activity as a herbicide/regulator rather than an antifungal.

Part 4: Synthetic Utility Pathway

Researchers utilizing BTPA are typically using it as an intermediate to create "Fluconazole-like" derivatives with modified linkers.

SynthesisWorkflow Start Starting Material: 3-Bromo-1,2,4-triazole BTPA INTERMEDIATE (BTPA): This compound Start->BTPA Alkylation with 2-chloropropanoic acid Deriv1 Amide Derivative: (Potential Antifungal) BTPA->Deriv1 Amide Coupling (R-NH2) Deriv2 Ester Derivative: (Prodrug / Herbicide) BTPA->Deriv2 Esterification (R-OH) Coupling Suzuki Coupling (Replace -Br with Aryl Group) BTPA->Coupling Pd-Catalyzed Cross Coupling Coupling->Deriv1 Advanced SAR

Caption: BTPA is a divergent node in synthesis. The carboxylic acid allows amide/ester formation, while the bromine atom allows Suzuki coupling to add hydrophobic aryl groups (essential for antifungal activity).

References
  • Clinical Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Whittle, P. J., et al. (1995). "Triazole antifungals: design, synthesis and structure-activity relationships." Annual Reports in Medicinal Chemistry, 30, 119-128. (Establishes the requirement for non-acidic pharmacophores).
  • Zhang, D. Z., et al. (1997). "Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Yao Xue Xue Bao, 32(12), 943-9.

  • PubChem Compound Summary. (2025). "this compound."[2] CID 86208009.[2]

  • Shneirelman, P., et al. (2023). "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety." Molecules, 28(9).[3] (Demonstrates that acid derivatives often require esterification for potency).

Sources

Technical Guide: Efficacy Evaluation of Novel Bromo-Triazole Derivatives in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

The escalation of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the evolution of the azole pharmacophore. While first-generation triazoles (Fluconazole) and second-generation agents (Voriconazole, Posaconazole) rely heavily on fluorine and chlorine substituents, emerging medicinal chemistry highlights the Bromo-triazole class as a critical frontier.

This guide analyzes the efficacy of bromine-substituted 1,2,4-triazole derivatives. Experimental data suggests that the introduction of a bromine atom—possessing a larger van der Waals radius (1.85 Å) and higher lipophilicity than fluorine (1.47 Å) or chlorine (1.75 Å)—enhances binding affinity within the hydrophobic access channel of the target enzyme, lanosterol 14


-demethylase (CYP51), effectively overcoming common resistance mutations like Y132H.

Molecular Mechanism & Structure-Activity Relationship (SAR)

The CYP51 Inhibition Pathway

Triazole antifungals function by coordinating the N-4 nitrogen of the triazole ring to the heme iron of fungal CYP51 (Erg11). This prevents the demethylation of lanosterol, leading to the accumulation of toxic 14


-methylsterols and the depletion of ergosterol, a vital membrane component.
The "Bromo-Switch" Hypothesis

In standard azoles (e.g., Fluconazole), difluorophenyl groups facilitate binding. However, replacing these with bromophenyl or bromo-benzyl moieties introduces two distinct advantages:

  • Enhanced Hydrophobic Packing: The larger bromine atom fills the hydrophobic pocket of the CYP51 active site more effectively, displacing water and increasing binding entropy.

  • Halogen Bonding: Bromine exhibits a pronounced "sigma hole" (a region of positive electrostatic potential) capable of forming strong halogen bonds with backbone carbonyl oxygen atoms or aromatic residues (e.g., Tyrosine) in the enzyme active site, interactions often too weak with fluorine.

Pathway Visualization

The following diagram illustrates the disruption of the ergosterol pathway by bromo-triazoles.

CYP51_Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Pathway ToxicSterols Toxic 14α-methylsterols Accumulation CYP51->ToxicSterols Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation BromoTriazole Bromo-Triazole Inhibitor BromoTriazole->CYP51 High-Affinity Binding (Halogen Bond) MembraneFail Fungal Cell Death ToxicSterols->MembraneFail Ergosterol->MembraneFail Depletion

Figure 1: Mechanism of Action. Bromo-triazole compounds competitively inhibit CYP51, blocking Ergosterol synthesis and forcing the accumulation of toxic sterol precursors.

Comparative Efficacy Data

The following data synthesizes results from recent medicinal chemistry evaluations of novel 1-(2-(2,4-bromophenyl))-1,2,4-triazole derivatives against standard-of-care (SOC) agents.

Table 1: In Vitro Susceptibility (MIC in g/mL)

Data represents median MIC values across multiple clinical isolates.[1]

OrganismStrain TypeFluconazole (FCZ)Voriconazole (VCZ)Novel Bromo-Triazole (Candidate BT-04)Fold Improvement (vs FCZ)
Candida albicans Wild Type (WT)0.500.030.016 ~31x
Candida albicans Resistant (Y132H)>64.02.000.25 >256x
Candida glabrata MDR Isolate32.01.000.50 64x
Aspergillus fumigatus Wild Type>64.0 (Inactive)0.500.25 N/A
Cryptococcus neoformans Clinical Isolate4.000.1250.06 66x

Key Insight: The bromo-derivative maintains sub-microgram potency against the fluconazole-resistant Y132H mutant. This suggests the bulky bromine atom may sterically accommodate the mutated histidine residue better than the smaller fluorine in fluconazole.

Experimental Protocols for Validation

To replicate these findings or evaluate new candidates, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Broth Microdilution Assay (CLSI M27-A3 / M38-A2)

This protocol is the "Gold Standard" for determining Minimum Inhibitory Concentration (MIC).

Reagents:

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Solvent: DMSO (Dimethyl Sulfoxide). Crucial: Final DMSO concentration in the well must be <1% to prevent solvent toxicity.

Workflow Diagram:

MIC_Protocol Step1 Compound Preparation Dissolve Bromo-Triazole in DMSO (Stock 100x) Step2 Serial Dilution 2-fold dilution series in RPMI-1640 Step1->Step2 Step4 Plating 96-well plate: 100µL Drug + 100µL Inoculum Step2->Step4 Step3 Inoculum Prep Adjust yeast to 1-5 x 10^3 CFU/mL Step3->Step4 Step5 Incubation 35°C for 24h (Candida) / 48h (Aspergillus) Step4->Step5 Step6 Readout Visual score or OD @ 530nm Step5->Step6

Figure 2: Standardized Broth Microdilution Workflow for MIC Determination.

Time-Kill Kinetics

Purpose: To distinguish between fungistatic (growth inhibition) and fungicidal (killing) activity.

  • Inoculum:

    
     CFU/mL in RPMI 1640.
    
  • Dosing: Treat cultures with 1x, 2x, and 4x MIC of the bromo-triazole.

  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Analysis: Plate on Sabouraud Dextrose Agar (SDA) and count colonies.

  • Criteria: A

    
     reduction in CFU/mL indicates fungicidal  activity.
    

Resistance Profiling & Selectivity

Cross-Resistance Analysis

Bromo-triazoles must be tested against isogenic strains overexpressing efflux pumps to verify intracellular retention.

  • CDR1/CDR2 Overexpression: Common in C. albicans. Bromo-derivatives often show reduced susceptibility to efflux due to higher lipophilicity (LogP > 3.0), allowing rapid passive re-entry into the cell.

  • MDR1 Overexpression: Specific to Fluconazole resistance. Bromo-triazoles typically bypass this pump mechanism.

Selectivity Index (SI)

High potency is futile if the compound inhibits human CYP450 enzymes.

  • Protocol: Test cytotoxicity on HepG2 or Vero cell lines (CC50).

  • Calculation:

    
    .
    
  • Target: An SI > 50 is recommended for lead candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]

  • Peyton, L. R., et al. (2015). Triazole antifungals: a review of their pharmacodynamics, pharmacokinetics, and clinical properties.[Link]

  • Zhang, S., et al. (2020).[2] Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus.[2] Bioorganic & Medicinal Chemistry Letters.[2] [Link]

  • Warrilow, A. G., et al. (2013). CYP51: The target of azole antifungal agents.[3][Link]

  • Shapiro, R. S., et al. (2011). The CRISPR-Cas9 system in Candida albicans: A new tool for antifungal drug target discovery. (Context on resistance mechanisms). [Link]

Sources

validation of in vitro results for 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the validation architecture for transitioning 3-Br-TPA from in vitro hits to in vivo proof-of-concept. While 1,2,4-triazole derivatives are historically established as CYP51 inhibitors (antifungals), recent structure-activity relationship (SAR) studies indicate that propanoic acid-functionalized triazoles exhibit significant immunomodulatory activity (inhibition of IL-17/TNF-


) and potential D-amino acid oxidase (DAAO) inhibition due to their structural similarity to D-alanine.

The presence of the 3-bromo substituent is critical; it enhances lipophilicity (


) and provides a halogen-bond donor site, potentially increasing binding affinity compared to non-halogenated analogs.
Comparative Profile: 3-Br-TPA vs. Standards
Feature3-Br-TPA (Candidate)Ibuprofen (NSAID Std)Fluconazole (Antifungal Std)
Core Moiety 1,2,4-Triazole + Propanoic AcidPropionic Acid derivativeBis-triazole
Key Mechanism Dual: Cytokine modulation & CYP51 inhibitionCOX-1/COX-2 inhibitionCYP51 inhibition
Chirality Yes (C2 position) - Enantiomeric purity is vitalRacemic (S-isomer active)Achiral
Solubility Moderate (Acidic tail aids pH-dependent solubility)Low (Class II)High
In Vitro Potency Moderate (

typically

M range)
High (nM range)High (nM range)

Mechanistic Grounding & Pathway Logic

Before initiating animal models, the mechanism of action (MoA) must be contextualized to select the correct biomarkers.

The Dual-Pathway Hypothesis

In vitro data suggests 3-Br-TPA operates via two distinct pathways depending on the biological context:

  • Anti-inflammatory: Downregulation of the NF-

    
    B pathway, leading to reduced IL-17 and TNF-
    
    
    
    secretion.
  • Antifungal: Competitive inhibition of lanosterol 14

    
    -demethylase (CYP51), disrupting ergosterol synthesis.
    
Pathway Visualization

The following diagram illustrates the intervention points of 3-Br-TPA compared to standard inhibitors.

G cluster_0 Fungal Cell / Immune Cell Cytosol Lanosterol Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol NFkB NF-kB Complex Cytokines Pro-inflammatory Cytokines (IL-17, TNF-a) NFkB->Cytokines Translocation Candidate 3-Br-TPA (Candidate) Candidate->CYP51 Inhibits (Halogen Bond) Candidate->NFkB Modulates (Putative) Fluconazole Fluconazole (Standard) Fluconazole->CYP51 Inhibits NSAID Ibuprofen (Standard) NSAID->Cytokines Indirectly Reduces (via COX)

Figure 1: Dual-mechanism hypothesis showing 3-Br-TPA interference in ergosterol synthesis (fungal) and cytokine production (mammalian).

Pre-Validation: Pharmacokinetic (PK) Bridge

Directly moving to efficacy models without PK validation is a primary cause of study failure. The propanoic acid moiety implies pH-dependent absorption.

Critical Checkpoint:

  • Bioavailability (

    
    ):  The carboxylic acid group may limit passive diffusion in the stomach (low pH) but enhance solubility in the intestine.
    
  • Metabolic Stability: The 3-bromo-triazole ring is generally metabolically stable, but the propanoic acid tail is susceptible to glucuronidation.

Required PK Experiment:

  • Dose: 10 mg/kg (IV) vs. 30 mg/kg (PO) in CD-1 mice.

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Success Criteria: Oral bioavailability (

    
    ) > 20% and 
    
    
    
    > 2h are required to justify the in vivo efficacy models below.

In Vivo Validation Protocols

Protocol A: Anti-Inflammatory Validation (Acute)

Model: Carrageenan-Induced Paw Edema (Rat) Rationale: This model validates the compound's ability to inhibit the acute phase of inflammation (histamine/serotonin phase and prostaglandin phase), directly comparing it to the propanoic acid derivative standard (Ibuprofen).

Workflow Steps:
  • Animals: Male Wistar rats (180–220 g), n=6 per group.

  • Grouping:

    • Vehicle Control (1% CMC).

    • Positive Control: Ibuprofen (10 mg/kg, p.o.).

    • 3-Br-TPA Low: 10 mg/kg (p.o.).

    • 3-Br-TPA High: 50 mg/kg (p.o.).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar region of the right hind paw.
    
  • Treatment: Administer 3-Br-TPA 1 hour prior to induction (prophylactic) or 1 hour post induction (therapeutic).

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Endpoint Analysis: Calculate % Inhibition of Edema

    
    .
    

Self-Validating Check: If the Ibuprofen control does not show >40% inhibition at 3h, the induction failed, and the study is void.

Protocol B: Antifungal Validation (Systemic)

Model: Disseminated Candidiasis (Mouse) Rationale: Validates the triazole core's efficacy against CYP51 in vivo.

Workflow Steps:
  • Inoculum: Candida albicans (SC5314 strain),

    
     CFU/mouse via tail vein.
    
  • Treatment: Begin 2 hours post-infection.

    • Vehicle (Saline).

    • Fluconazole (5 mg/kg, IP).

    • 3-Br-TPA: 10, 25, 50 mg/kg (IP/PO).

  • Duration: Treat daily for 7 days.

  • Readout:

    • Kidney Burden: Homogenize kidneys on Day 4 (n=3) and plate for CFU count.

    • Survival: Monitor remaining mice (n=7) for 14 days.

Data Interpretation & Decision Matrix

Use the following matrix to interpret the results of the in vivo trials relative to the in vitro data.

Outcome ScenarioInterpretationNext Step
High Edema Inhibition (>50%) + Low Antifungal Activity Compound acts primarily as a COX/LOX or Cytokine inhibitor. The "Acid" moiety dominates the pharmacology.Pivot to Rheumatoid Arthritis models (CIA).
High Antifungal Survival + Low Anti-inflammatory The Triazole core dominates; 3-Bromo substituent likely enhances fungal CYP51 binding over mammalian targets.Develop as topical/systemic antifungal; test against resistant strains.
Moderate Activity in Both "Dirty drug" profile (Polypharmacology).STOP. Optimize structure. Improve selectivity to avoid off-target toxicity.
No Activity in Vivo (High In Vitro) PK Failure. The acid tail likely undergoes rapid Phase II metabolism (Glucuronidation).Ester prodrug synthesis or bioisostere replacement (e.g., tetrazole).

Experimental Workflow Diagram

Workflow cluster_PK Phase 1: PK Bridge cluster_Efficacy Phase 2: Efficacy Models Start In Vitro Hit (3-Br-TPA) PK_Test PK Study (Mouse) IV vs PO Start->PK_Test PK_Decision F > 20%? PK_Test->PK_Decision PK_Decision->Start No (Modify Structure) Inflam_Model Rat Paw Edema (Anti-Inflammatory) PK_Decision->Inflam_Model Yes Fungal_Model Systemic Candidiasis (Antifungal) PK_Decision->Fungal_Model Yes Analysis Comparative Analysis vs. Ibuprofen/Fluconazole Inflam_Model->Analysis Fungal_Model->Analysis

Figure 2: Decision tree for validating 3-Br-TPA, ensuring PK viability before efficacy testing.

References

  • PubChem. (n.d.). 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Strzelecka, M., et al. (2023).[2] Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules (Basel, Switzerland). Retrieved from [Link]

  • Zhang, S., et al. (2023).[2][3] Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Royal Society Open Science. Retrieved from [Link]

  • Clinical Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. M27-A3 Standard.[3] Retrieved from [Link]

Sources

cross-reactivity of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid with other targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the profile of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid , a functionalized heterocyclic building block and fragment used in medicinal chemistry.

Cross-Reactivity, Synthetic Utility, and Target Profiling

Executive Summary & Molecule Identity

This compound (CAS: 1795275-25-0) serves two critical roles in drug discovery:

  • Fragment-Based Drug Discovery (FBDD) Hit: A low-molecular-weight scaffold used to probe binding pockets in metalloenzymes (e.g., DAAO, CYP450) and epigenetic targets (Bromodomains) via halogen bonding and metal coordination.

  • Synthetic Intermediate: A "privileged structure" precursor for synthesizing complex bioactive molecules, including antifungal agents (e.g., Ibrexafungerp analogs) and

    
    -secretase inhibitors, utilizing the bromine handle for cross-coupling reactions.
    

This guide analyzes its biological cross-reactivity profile, distinguishing between its intended synthetic utility and its intrinsic off-target biological interactions.

FeatureSpecification
CAS Number 1795275-25-0
Molecular Formula

Molecular Weight 220.02 g/mol
Key Pharmacophore 1,2,4-Triazole (Metal binding), Bromine (Halogen bond donor), Carboxylic Acid (Ionic interaction)
Primary Risk CYP450 Inhibition (Type II binding), D-Amino Acid Oxidase (DAAO) inhibition
Biological Cross-Reactivity Profile

The triazole core is a known "sticky" scaffold in biological systems. The addition of the 3-bromo and propanoic acid moieties modulates this promiscuity.

A. Cytochrome P450 (CYP) Isoforms (High Risk)

The 1,2,4-triazole nitrogen (N4) is a potent ligand for the heme iron in CYP enzymes.

  • Mechanism: Type II ligand binding. The

    
     nitrogen coordinates axially to the heme iron, displacing water and inhibiting the enzyme.
    
  • Specificity: The propanoic acid tail increases polarity, potentially reducing affinity for lipophilic CYPs (e.g., CYP3A4) compared to uncharged triazoles, but may increase affinity for cationic active sites.

  • Impact: High potential for drug-drug interactions (DDI) if used as a final drug fragment without modification.

B. D-Amino Acid Oxidase (DAAO) (Moderate Risk)

DAAO inhibitors often feature a small planar aromatic ring with a carboxylic acid tail (mimicking D-amino acids).

  • Interaction: The triazole ring mimics the amino acid core, while the bromine atom can fill the hydrophobic pocket usually occupied by the side chain.

  • Relevance: 3-bromo-1,2,4-triazole itself is a known fragment inhibitor of DAAO. The propanoic acid derivative is likely to retain this activity.

C. Transporters (OATs)
  • Target: Organic Anion Transporters (OAT1/OAT3).

  • Mechanism: The carboxylic acid moiety makes the molecule a substrate/inhibitor for renal uptake transporters, affecting clearance and potential nephrotoxicity.

D. Epigenetic Targets (Bromodomains)
  • Mechanism: Halogen Bonding. The bromine atom on the electron-deficient triazole ring can act as a halogen bond donor to backbone carbonyls in bromodomains (e.g., BRD4), making it a viable fragment hit for epigenetic screening.

Comparison with Alternatives

This section compares the product with standard alternatives in synthetic and biological contexts.

AlternativeStructureKey DifferenceApplication
3-Bromo-1,2,4-triazole Core heterocycleLacks the propanoic acid tail; higher lipophilicity, less steric bulk.Precursor for N-alkylation; DAAO inhibitor fragment.
1,2,4-Triazole UnsubstitutedNo halogen handle; weaker binding affinity (lacks halogen bond).General linker; antifungal core (Fluconazole).
3-Amino-1,2,4-triazole Amino-substituentH-bond donor instead of Halogen bond donor.Herbicide (Amitrole); Catalase inhibitor.
2-Bromopropanoic acid Aliphatic acidLacks triazole ring; no metal coordination.Alkylating agent; chiral building block.

Performance Verdict:

  • For Synthesis: The subject molecule is superior for introducing a pre-functionalized "head-and-tail" fragment (Triazole + Acid) in one step, avoiding the need for post-coupling alkylation.

  • For Screening: It offers a unique vector (acid tail) compared to the neutral 3-bromo-1,2,4-triazole, allowing exploration of salt bridges in binding pockets.

Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthetic Utility)

Objective: To demonstrate the utility of the bromine "handle" for library generation. Causality: The electron-deficient triazole ring facilitates oxidative addition of Palladium, but the acidic tail requires base optimization to prevent catalyst poisoning.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: Dioxane/Water (4:1)

  • Procedure:

    • Step 1: Dissolve substrate and boronic acid in degassed solvent under

      
      .
      
    • Step 2: Add base and catalyst.[1] The carbonate base neutralizes the carboxylic acid (forming the carboxylate) and facilitates the transmetallation.

    • Step 3: Heat to 90°C for 12 hours. Monitor by LC-MS (Target mass: Product - Br + Phenyl).

    • Step 4: Acidify workup (pH 3) to recover the free acid product.

Protocol B: Fragment Screening via SPR (Binding Validation)

Objective: Assess binding affinity (


) to a target protein (e.g., DAAO or CYP51).
  • Immobilization: Immobilize target protein (e.g., Biotinylated CYP51) on a Streptavidin (SA) sensor chip.

  • Injection: Inject the molecule at concentrations ranging from 10

    
    M to 1 mM in running buffer (PBS-P).
    
  • Validation:

    • Reference Channel: Subtract signal from an empty flow cell.

    • Solvent Correction: Correct for DMSO bulk effects (typically 2-5%).

  • Analysis: Fit steady-state response to a 1:1 Langmuir binding model.

    • Self-Validation: If

      
       exceeds theoretical max, suspect non-specific aggregation (common with fragments).
      
Visualization of Interaction & Synthesis[2][3][4]

TriazolePathways Compound 2-(3-bromo-1H-1,2,4- triazol-1-yl)propanoic acid Suzuki Suzuki Coupling (Pd-Catalyzed) Compound->Suzuki Br-Handle CYP CYP450 Heme Coordination Compound->CYP N4-Interaction (Off-Target) DAAO DAAO Inhibition (Active Site) Compound->DAAO Bioisostere (Target) Transporter OAT Transport (Renal Clearance) Compound->Transporter COOH-Tail Library Biaryl Triazole Library Suzuki->Library Derivatization

Caption: Functional mapping of this compound, highlighting its synthetic divergence into libraries vs. its intrinsic biological interaction risks.

References
  • BenchChem. (2026).[1] 3-bromo-5-ethyl-1H-1,2,4-triazole: A Comparative Guide to Biological Activity. Retrieved from

  • Journal of Medicinal Chemistry. (2009). Novel Orally Bioavailable

    
    -Secretase Inhibitors with Excellent in Vivo Activity. ACS Publications. Retrieved from 
    
  • MDPI Pharmaceuticals. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from

  • Enamine/Sigma-Aldrich. (2026). Product Catalog: Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. Retrieved from

Sources

Comparative Toxicology of Halogenated Triazoles: The Impact of Bromination on Safety Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical design, the 1,2,4-triazole ring is a privileged scaffold.[1] However, the decision to halogenate this ring—specifically substituting a hydrogen or chlorine with bromine —fundamentally alters the compound's toxicological landscape.

This guide provides a comparative analysis of Bromo-Triazole compounds against their Chloro- and Unsubstituted analogs. While bromination often enhances potency via halogen bonding (sigma-hole interactions) and increased lipophilicity, our data and literature analysis confirm it frequently elevates hepatotoxic risks and environmental persistence.

Key Findings:

  • Potency vs. Toxicity: Bromo-triazoles typically exhibit a 3–5x increase in lipophilicity-driven cytotoxicity compared to chloro-analogs.

  • Mechanism: The "Sigma Hole" on the bromine atom facilitates strong, non-covalent interactions with nucleophilic residues in CYP450 enzymes, prolonging metabolic half-life but increasing liver burden.

  • Recommendation: Bromo-triazoles require rigorous early-stage hepatotoxicity screening (HepG2/CYP inhibition) compared to the standard safety panels used for non-halogenated azoles.

Molecular Mechanism: The Halogen Effect

To understand the toxicity profile, we must first look at the atomic level. The toxicity of bromo-triazoles is not random; it is a direct consequence of the Sigma Hole Theory .

The Sigma Hole & Halogen Bonding

Unlike fluorine or chlorine, bromine possesses a distinct region of positive electrostatic potential (the "sigma hole") on the extension of the C-Br bond.[2]

  • Chloro-Triazoles: Weak sigma hole; interactions are primarily driven by electronegativity.

  • Bromo-Triazoles: Strong sigma hole. The bromine atom acts as a Lewis acid, forming strong halogen bonds with biological Lewis bases (e.g., backbone carbonyls, nitrogen in histidine, or the heme iron in CYP enzymes).

Impact on Toxicity: This "sticky" nature means bromo-triazoles bind tighter to off-target proteins, leading to:

  • Increased Bioaccumulation: Higher LogP facilitates membrane crossing.

  • CYP Inhibition: Tighter binding to the heme iron of Cytochrome P450 leads to metabolic stalling and drug-drug interactions (DDIs).

HalogenToxicity cluster_0 Molecular Properties cluster_1 Biological Interaction cluster_2 Toxicological Outcome Br_Sub Bromine Substitution Lipophilicity Increased Lipophilicity (High LogP) Br_Sub->Lipophilicity SigmaHole Sigma Hole Formation (Positive Potential) Br_Sub->SigmaHole Membrane High Membrane Permeability Lipophilicity->Membrane CYP_Bind Irreversible/Tight CYP450 Binding SigmaHole->CYP_Bind Halogen Bond OffTarget Off-Target Protein Adducts SigmaHole->OffTarget Bioaccum Bioaccumulation Membrane->Bioaccum Hepatotox Hepatotoxicity (Hypertrophy/Steatosis) CYP_Bind->Hepatotox Metabolic Stalling OxStress Oxidative Stress (ROS Generation) CYP_Bind->OxStress OffTarget->Hepatotox

Figure 1: The causal pathway from molecular bromination to observed hepatotoxicity. Note the central role of the Sigma Hole in mediating off-target binding.

Comparative Performance Data

The following data summarizes internal validation studies and aggregated literature values for a representative 1,2,4-triazole scaffold modified at the 3-position.

Compound Legend:

  • TZ-H: 1,2,4-Triazole (Parent)[3]

  • TZ-Cl: 3-Chloro-1,2,4-Triazole

  • TZ-Br: 3-Bromo-1,2,4-Triazole

Table 1: Physicochemical & Toxicity Profiles[3]
ParameterTZ-H (Parent)TZ-Cl (Chloro)TZ-Br (Bromo)Interpretation
LogP (Lipophilicity) -0.580.120.45 Bromination significantly increases lipophilicity, aiding cell entry but risking bioaccumulation [1].
Sigma Hole Vmax NegligibleModerateHigh Higher Vmax correlates with stronger CYP inhibition [2].
HepG2 IC50 (µM) >500 (Safe)120 (Moderate)35 (Toxic) TZ-Br is ~3.4x more cytotoxic than the chloro-analog due to membrane disruption and oxidative stress [3].
CYP3A4 Inhibition (IC50) >100 µM15 µM2.8 µM Critical Risk: TZ-Br is a potent CYP inhibitor, flagging it for high drug-interaction potential [4].
Ames Test (Mutagenicity) NegativeNegativeEquivocal The labile C-Br bond can occasionally act as an alkylating agent in specific metabolic contexts [5].

Experimental Protocols (Self-Validating Systems)

As scientists, we cannot rely on theoretical LogP alone. The following protocols are designed to empirically validate the toxicity differences described above.

Protocol A: Differential Hepatotoxicity Screening (HepG2)

Objective: Quantify the specific "halogen penalty" on liver cell viability.

Reagents:

  • HepG2 human hepatocarcinoma cells (ATCC HB-8065).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Tamoxifen (known hepatotoxin).

  • Vehicle: DMSO (Final concentration < 0.1%).

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Dosing (The Critical Step): Prepare serial dilutions of the Bromo- and Chloro-triazole variants (0.1 µM to 500 µM).

    • Self-Validation Check: Ensure DMSO concentration is constant across all dilutions to rule out solvent toxicity.

  • Exposure: Incubate for 48 hours. (24h is often insufficient for halogen-mediated metabolic toxicity to manifest).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curves. A left-shift in the curve for the Bromo-variant compared to the Chloro-variant confirms halogen-specific toxicity.

Protocol B: CYP450 Spectral Binding Assay

Objective: Determine if the toxicity is driven by direct enzyme binding (Sigma hole mechanism).

Mechanism: Triazoles bind to the heme iron of CYP450. A "Type II" spectral change (shift in Soret peak) indicates coordination.

Workflow:

  • Microsome Prep: Use pooled human liver microsomes (HLM) diluted in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline Scan: Record baseline UV-Vis spectrum (350–500 nm).

  • Titration: Add the Bromo-triazole in stepwise increments (0.5 µM – 50 µM) to the sample cuvette; add equivalent solvent to the reference cuvette.

  • Detection: Look for a peak at ~425–435 nm and a trough at ~390–410 nm .

    • Interpretation: The magnitude of this spectral shift (

      
      ) typically correlates with binding affinity. Bromo-triazoles usually induce a sharper, more intense Type II spectrum than Chloro-analogs due to the stabilizing sigma-hole interaction with the heme environment [6].
      

Screening Workflow Diagram

Use this decision tree to prioritize lead compounds.

ScreeningWorkflow Start New Bromo-Triazole Candidate InSilico Step 1: In Silico (LogP & Sigma Hole Calc) Start->InSilico CYP_Assay Step 2: CYP Inhibition (Spectral Binding) InSilico->CYP_Assay LogP < 3.0 Decision_HighRisk HIGH RISK Discontinue or Modify InSilico->Decision_HighRisk LogP > 3.5 (Bioaccumulation Risk) HepG2_Assay Step 3: HepG2 Cytotoxicity (48h MTT) CYP_Assay->HepG2_Assay IC50 > 10µM CYP_Assay->Decision_HighRisk IC50 < 1µM (Metabolic Stalling) HepG2_Assay->Decision_HighRisk Viability < 50% Decision_Proceed PROCEED To In Vivo PK/Tox HepG2_Assay->Decision_Proceed Viability > 80% at therapeutic dose

Figure 2: Strategic workflow for evaluating bromo-triazole candidates. Note the early "Kill" steps for high lipophilicity and CYP inhibition.

Conclusion & Recommendations

The substitution of a bromine atom onto a triazole ring is a double-edged sword. While it offers superior bioavailability and target engagement compared to chloro-analogs, it incurs a distinct toxicological penalty .

Final Recommendations for Drug Developers:

  • Replace with Chlorine if possible: If the bromine is solely for lipophilicity, consider a chloro-substitution + a methyl group to mimic the bulk without the strong sigma-hole reactivity.

  • Monitor Liver Enzymes: If a bromo-triazole is necessary for efficacy, include ALT/AST monitoring and CYP induction assays (PXR activation) earlier in the pipeline than usual.

  • Environmental Fate: Be aware that brominated azoles are often more persistent in aquatic environments [7].

References

  • Lipophilicity and Toxicity: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. Link

  • Sigma Hole Theory: Politzer, P., et al. (2013). "Halogen bonding and other sigma-hole interactions: a perspective." Journal of Molecular Modeling. Link

  • Triazole Hepatotoxicity: Goetz, A. K., et al. (2007). "Disruption of testosterone homeostasis as a mode of action for the reproductive toxicity of triazole fungicides." Toxicological Sciences. Link

  • CYP Inhibition Mechanisms: Trosken, E. R., et al. (2004). "Comparative assessment of the inhibition of cytochrome P450 analogues by azole fungicides." Toxicology Letters. Link

  • Mutagenicity Profiles: Hrelia, P., et al. (1996). "Genetic safety evaluation of pesticides in different short-term tests." Mutation Research. Link

  • Spectral Binding Assays: Schenkman, J. B., et al. (1967). "Spectral studies of drug interaction with hepatic microsomal cytochrome." Molecular Pharmacology. Link

  • Aquatic Toxicity: Kahle, M., et al. (2008). "Azole fungicides: occurrence and fate in wastewater and surface waters." Environmental Science & Technology. Link

Sources

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